(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3Z,6Z,9Z)-17-bromoheptadeca-3,6,9-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOGOHIQANKSLF-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Enigma of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene: A Compound Shrouded in Obscurity
For Immediate Release
Shanghai, China – December 9, 2025 – An in-depth investigation into the discovery and origin of the chemical compound (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene has revealed a significant gap in publicly available scientific literature. Despite its listing in several chemical supplier databases, no peer-reviewed studies detailing its natural source, isolation, synthesis, or biological activity could be identified. This comprehensive review, aimed at researchers, scientists, and drug development professionals, highlights the current state of knowledge and the conspicuous absence of empirical data for this molecule.
This compound is cataloged with the CAS number 156559-07-8, a molecular formula of C₁₇H₂₉Br, and a molecular weight of 313.32 g/mol . While commercially available for research purposes, its scientific backstory remains elusive. This technical guide serves to summarize the available information and underscore the areas where research is critically needed.
General Compound Information
| Property | Value | Citation |
| Chemical Name | This compound | [1] |
| CAS Number | 156559-07-8 | [1] |
| Molecular Formula | C₁₇H₂₉Br | [1] |
| Molecular Weight | 313.32 | [1] |
Contextual Background: Brominated Lipids from Marine Environments
While specific information on this compound is absent, the broader class of brominated lipids, particularly from marine sources, is well-documented. Marine organisms, especially red algae (Rhodophyta) and sponges, are known to produce a diverse array of halogenated compounds.[2] These compounds often exhibit significant biological activities.
Red algae, for instance, are a rich source of bioactive lipids, including polyunsaturated fatty acids (PUFAs), glycolipids, and phospholipids.[3][4] The genus Laurencia, a type of red algae, is particularly known for producing a variety of brominated metabolites.[5][6][7] These natural products have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties, making them of interest for pharmaceutical research.[2][3]
Postulated Origin and Discovery Pathway
Given the prevalence of brominated lipids in marine ecosystems, it is plausible that this compound could be a natural product from a yet-unstudied or rare marine organism. The discovery of such a compound would likely follow a standard natural product chemistry workflow.
Caption: Hypothetical workflow for the discovery of a novel marine-derived lipid.
The Void in Experimental Data
A thorough search of scientific databases has yielded no specific experimental protocols for the isolation or synthesis of this compound. Similarly, there is no quantitative data regarding its biological activity, such as IC₅₀ or EC₅₀ values, nor any described signaling pathways that it may modulate.
The absence of such fundamental data prevents the construction of a detailed technical guide as requested. For researchers interested in this molecule, the path forward would necessitate foundational research, beginning with either a targeted synthesis to produce the compound for screening or extensive biodiscovery efforts to find a natural source.
Future Outlook
The case of this compound underscores the vast, unexplored chemical diversity of the marine environment. It represents an opportunity for discovery-based research. Future investigations should focus on:
-
De novo Synthesis: Developing a robust synthetic route to produce the compound in sufficient quantities for biological evaluation.
-
Targeted Marine Bioprospecting: Screening extracts from marine organisms, particularly those known for producing brominated lipids, for the presence of this molecule.
-
Biological Screening: Once obtained, screening the compound against a wide range of biological targets to elucidate its potential therapeutic value.
Until such studies are undertaken and published, this compound will remain a molecule defined only by its chemical structure, a placeholder in catalogs awaiting scientific exploration to reveal its true significance.
References
- 1. scbt.com [scbt.com]
- 2. Biological properties and potential of compounds extracted from red seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valuing Bioactive Lipids from Green, Red and Brown Macroalgae from Aquaculture, to Foster Functionality and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipids of Marine Algae—Biomolecules with High Nutritional Value and Important Bioactive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Haloterpenes from the Marine Red Alga Laurencia papillosa: Structure Elucidation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
physical and chemical properties of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a polyunsaturated long-chain bromoalkene. This document provides a comprehensive overview of its physical and chemical properties, drawing upon available data and established principles of organic chemistry. Due to the limited specific experimental data for this compound, some properties are estimated based on structurally similar molecules. This guide also outlines a plausible experimental protocol for its synthesis and analytical characterization, and discusses its potential applications in biomedical research, particularly as a chemical probe in the field of lipidomics and for the investigation of cellular signaling pathways.
Introduction
This compound, a derivative of the C17 triene, possesses a unique combination of a long aliphatic chain with three cis-configured double bonds and a terminal bromine atom. This structure suggests its potential utility as a specialized biochemical reagent in life sciences research.[1] The polyunsaturated nature of the carbon chain mimics aspects of natural fatty acids, while the terminal bromine provides a reactive handle for further chemical modifications or for use as a tracer in analytical studies. This guide aims to consolidate the known information and provide a technical framework for researchers interested in utilizing this molecule.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers, other values are estimated based on the properties of similar long-chain alkenes and bromoalkanes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Basis for Estimation |
| Molecular Formula | C₁₇H₂₉Br | [2][3] |
| Molecular Weight | 313.32 g/mol | [2][3] |
| CAS Number | 156559-07-8 | [2][3] |
| Appearance | Colorless Oil | [4] |
| Melting Point | Estimated: < -20 °C | Based on the liquid state at room temperature and long aliphatic chain.[5] |
| Boiling Point | Estimated: > 200 °C at reduced pressure | Long-chain hydrocarbons have high boiling points, which decrease under vacuum.[6][7] |
| Density | Estimated: ~0.9 - 1.0 g/mL | Alkenes are generally less dense than water, but the bromine atom increases density.[5] |
| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Methanol.[4] Insoluble in water.[8][9] | Lipids are generally soluble in non-polar organic solvents.[10] |
| Storage Temperature | -20 °C | [1] |
Experimental Protocols
Proposed Synthesis of this compound
Reaction Scheme:
(Z,Z,Z)-3,6,9-heptadecatrien-1-ol + PBr₃ → this compound
Materials:
-
(Z,Z,Z)-3,6,9-heptadecatrien-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve (Z,Z,Z)-3,6,9-heptadecatrien-1-ol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by carefully and slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound using column chromatography on silica gel.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the three Z-configured double bonds, typically in the range of 5.3-5.5 ppm. The methylene protons between the double bonds (bis-allylic protons) would appear around 2.8 ppm. The terminal methyl group protons would be a triplet at approximately 0.9 ppm. The methylene group attached to the bromine atom would likely be a triplet in the region of 3.4 ppm.[11][12]
-
¹³C NMR: The carbon NMR spectrum would show signals for the sp² hybridized carbons of the double bonds between 127 and 132 ppm. The carbon atom attached to the bromine would be shifted downfield, appearing around 33 ppm. The terminal methyl carbon would be observed at approximately 14 ppm.[11][12]
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used for molecular weight determination. The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[13][14] The molecular ion peaks would be expected at m/z 312 and 314.
Potential Applications in Drug Development and Research
This compound holds potential as a valuable tool for researchers in several areas:
-
Chemical Probe for Lipidomics: The bromine atom can serve as a heavy-atom tag for imaging techniques like scanning X-ray fluorescence microscopy, allowing for the visualization of the fatty acid's distribution and metabolism within cells at high resolution.[15] This can provide insights into lipid trafficking and storage.
-
Studying Fatty Acid Metabolism: As an analog of naturally occurring fatty acids, this compound can be used to study the enzymes and pathways involved in fatty acid metabolism. The terminal bromine may alter its metabolic fate, potentially leading to the accumulation of intermediates that can be studied.[16]
-
Drug Discovery and Development: The bromine atom provides a site for further chemical modification, enabling the synthesis of more complex molecules with potential therapeutic activities. Brominated compounds have been shown to accumulate in specific tissues, which could be exploited for targeted drug delivery.[13]
Signaling Pathways and Logical Relationships
While the specific signaling pathways involving this compound have not been elucidated, its structural similarity to polyunsaturated fatty acids suggests potential interactions with pathways regulated by lipids. A conceptual workflow for its use as a chemical probe to investigate cellular lipid uptake and metabolism is presented below.
Caption: Conceptual workflow for utilizing this compound as a chemical probe.
Conclusion
This compound is a specialized lipid molecule with the potential for significant applications in biochemical and pharmaceutical research. While specific experimental data for this compound is currently limited, this guide provides a foundational understanding of its properties and potential uses based on available information and established chemical principles. Further research is warranted to fully characterize this molecule and explore its utility in advancing our understanding of lipid biology and its role in health and disease.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound, CAS [[156559-07-8]] | BIOZOL [biozol.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. magritek.com [magritek.com]
- 13. Brominated fatty acid distribution in tissues and fluids of rats fed brominated vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tandem mass spectrometry analysis of linoleic and arachidonic acid hydroperoxides via promotion of alkali metal adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structural Elucidation of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide outlines a comprehensive, albeit hypothetical, approach to the structural elucidation of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. Due to a lack of specific published literature on this compound, this document is based on established analytical principles for polyunsaturated fatty acids and halogenated organic molecules. The presented data is illustrative and intended to reflect expected, rather than experimentally verified, results.
Introduction
This compound is a polyunsaturated aliphatic hydrocarbon featuring a seventeen-carbon chain with three cis-configured double bonds and a terminal bromine atom. Its structure suggests potential for unique biological activity, warranting a thorough structural characterization. This guide provides a systematic workflow for the complete structural elucidation of this molecule, from initial spectroscopic screening to final confirmation.
Physicochemical and Spectroscopic Data Summary
The primary identification of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data from these analyses.
Table 1: Key Physicochemical and Mass Spectrometry Data
| Parameter | Expected Value | Method |
| Molecular Formula | C₁₇H₂₉Br | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 312.1453 / 314.1432 g/mol | Mass Spectrometry (MS) |
| CAS Number | 156559-07-8 | Chemical Abstracts Service |
| Isotopic Pattern (M+, M+2) | ~1:1 ratio | MS |
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.30 - 5.45 | m | 6H | Olefinic protons (-CH=CH-) |
| 3.40 | t | 2H | Brominated methylene (-CH₂Br) |
| 2.80 | t | 4H | Bis-allylic protons (=CH-CH₂-CH=) |
| 2.05 | q | 4H | Allylic protons (-CH₂-CH=) |
| 1.85 | p | 2H | Methylene adjacent to -CH₂Br |
| 1.25 - 1.45 | m | 10H | Aliphatic methylene (-CH₂-) |
| 0.97 | t | 1H | Terminal methyl (-CH₃) - Overlapping |
Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 127.0 - 132.0 | Olefinic carbons (-CH=CH-) |
| 33.5 | Brominated methylene (-CH₂Br) |
| 32.5 | Methylene adjacent to -CH₂Br |
| 29.0 - 29.7 | Aliphatic methylene (-CH₂-) |
| 25.6 | Bis-allylic carbons (=CH-CH₂-CH=) |
| 20.5 | Allylic carbons (-CH₂-CH=) |
Table 4: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3010 | Medium | =C-H stretch (cis-alkene) |
| 2925, 2855 | Strong | C-H stretch (aliphatic) |
| 1655 | Weak | C=C stretch |
| 722 | Strong | C-H bend (cis-alkene) |
| 640 | Strong | C-Br stretch |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the protocols for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Protocol:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1 second.
-
Collect 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Protocol:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
-
Collect 1024 scans.
-
-
2D NMR (COSY, HSQC):
-
Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton couplings.
-
Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental formula.
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.
-
Protocol:
-
Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of 100-500 m/z.
-
Observe the isotopic pattern for bromine (⁷⁹Br and ⁸¹Br), which should appear as two peaks of nearly equal intensity (M+ and M+2) separated by 2 Da.[1][2][3]
-
Perform high-resolution analysis to obtain the exact mass for elemental formula confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.
-
Protocol:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum by co-adding 32 scans at a resolution of 4 cm⁻¹.
-
The presence of unsaturated lipids is indicated by an additional C-H peak around 3010 cm⁻¹.[4]
-
Visualizations
Structural Elucidation Workflow
The logical flow for determining the structure of an unknown compound like this compound is depicted below.
References
Spectroscopic Characterization of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide outlines the spectroscopic characterization of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. A thorough search of scientific literature and chemical databases indicates a lack of publicly available experimental spectroscopic data (NMR, MS, IR) for this specific compound. Consequently, this document provides a framework for its analysis. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy applicable to a novel long-chain polyunsaturated bromoalkane. To facilitate research and analysis, predicted spectroscopic data, based on the compound's structure and known data from analogous molecules, are presented in a structured format.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from similar chemical structures.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.3-5.5 | m | 6H | Olefinic protons (-CH=CH-) |
| ~3.4 | t | 2H | Methylene group adjacent to bromine (-CH₂-Br) |
| ~2.8 | m | 4H | Bis-allylic methylene groups (=CH-CH₂-CH=) |
| ~2.0-2.1 | m | 4H | Allylic methylene groups (-CH₂-CH=) |
| ~1.8-1.9 | p | 2H | Methylene group β to bromine (-CH₂-CH₂-Br) |
| ~1.2-1.5 | m | 10H | Methylene groups in the alkyl chain (-CH₂-) |
| ~0.9 | t | 3H | Terminal methyl group (-CH₃) |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~127-132 | Olefinic carbons (-CH=CH-) |
| ~33-34 | Methylene carbon adjacent to bromine (-CH₂-Br) |
| ~32-33 | Methylene carbon β to bromine (-CH₂-CH₂-Br) |
| ~25-30 | Methylene carbons in the alkyl chain (-CH₂-) |
| ~25.5 | Bis-allylic methylene carbons (=CH-CH₂-CH=) |
| ~20.5 | Allylic methylene carbons (-CH₂-CH=) |
| ~14 | Terminal methyl carbon (-CH₃) |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 312/314 | Molecular ion peak [M]⁺ (presence of Br isotopes) |
| 233 | Fragment ion corresponding to the loss of Br radical [M-Br]⁺ |
| various | Fragmentation pattern corresponding to the loss of alkyl fragments |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3010 | Medium | =C-H stretch (alkene) |
| 2850-2960 | Strong | C-H stretch (alkane) |
| ~1655 | Weak | C=C stretch (Z-alkene) |
| ~1465 | Medium | C-H bend (alkane) |
| ~720 | Medium | C-H bend (cis-alkene) |
| 560-620 | Medium | C-Br stretch |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0.00 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
-
Data Acquisition (EI-MS):
-
Introduce the sample via a direct insertion probe or a gas chromatograph (GC).
-
Acquire the mass spectrum over a mass range of m/z 40-500.
-
-
Data Analysis: Identify the molecular ion peak, paying attention to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Analyze the fragmentation pattern to deduce structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid, the compound can be analyzed neat. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
A Comprehensive Technical Guide to the Synthesis of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical guide for the stereoselective synthesis of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene, a polyunsaturated bromoalkene. The proposed synthetic pathway is a convergent strategy designed for high stereochemical control, culminating in the formation of the target molecule. This guide details the necessary experimental protocols, summarizes quantitative data in tabular format, and includes graphical representations of the synthetic workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
Polyunsaturated fatty acids (PUFAs) and their derivatives are a class of molecules with significant biological activity and are of great interest in pharmaceutical research. The specific stereochemistry of the double bonds is often crucial for their biological function. The synthesis of long-chain polyunsaturated alkenes with all-(Z) configuration presents a significant challenge due to the thermodynamic preference for the (E)-isomer. This compound is a functionalized polyunsaturated hydrocarbon whose synthesis requires precise control over the formation of three methylene-interrupted (Z)-alkenes and the introduction of a terminal bromine atom.
This guide outlines a robust and convergent synthetic route, leveraging well-established methodologies for stereoselective alkene synthesis, such as the Wittig reaction and the partial reduction of alkynes. The strategy involves the synthesis of two key fragments which are then coupled to form the main carbon backbone, followed by a final stereoselective reduction to yield the target compound.
Proposed Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a convergent approach. The molecule can be disconnected into two primary building blocks, an aldehyde fragment and a phosphonium ylide fragment, which can be coupled via a Z-selective Wittig reaction. The final Z-double bond is proposed to be formed from the stereoselective reduction of an alkyne precursor.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway
The forward synthesis is divided into three main parts: the synthesis of the aldehyde fragment, the synthesis of the ylide fragment, and the final assembly and reduction.
In-depth Technical Guide: Potential Biological Activity of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activity of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. To date, no specific studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications have been published. Chemical suppliers list the compound for research purposes only, indicating its limited investigation in biological systems.
While direct data on this compound is unavailable, an examination of the broader classes of related compounds, such as brominated long-chain fatty acids and other brominated marine natural products, can offer potential, albeit speculative, insights into its possible biological activities. It is crucial to emphasize that the following information is not specific to this compound and should be interpreted with caution.
General Biological Activities of Related Brominated Compounds
Brominated compounds, particularly those derived from marine organisms, represent a diverse group of molecules with a wide range of biological activities. These activities are highly dependent on the specific chemical structure of the compound.
Cytotoxicity
Certain brominated compounds have demonstrated cytotoxic effects against various cell lines. This has led to investigations into their potential as anticancer agents. For example, some brominated phenols and indoles have been shown to induce apoptosis (programmed cell death) in cancer cells. The mechanisms underlying this cytotoxicity can be complex and may involve the disruption of cellular signaling pathways.
A new polyunsaturated brominated fatty acid isolated from the Indonesian sponge Haliclona sp. showed moderate cytotoxicity against cultured cells.[1]
Anti-inflammatory and Antioxidant Effects
A significant number of brominated marine natural products, such as bromophenols, exhibit potent anti-inflammatory and antioxidant properties.[2][3] These compounds can modulate inflammatory pathways, such as the NF-κB signaling pathway, and scavenge reactive oxygen species (ROS), which are implicated in a variety of diseases.[4] The sea is a rich source of compounds with potential anti-inflammatory effects.[5][6]
Table 1: General Biological Activities of Broad Classes of Brominated Compounds
| Compound Class | Biological Activity | Potential Mechanism of Action (General Examples) |
| Brominated Fatty Acids | Cytotoxicity, Cardiac and Hepatic Effects | Incorporation into cellular lipids, disruption of membrane function, metabolic dysregulation.[1][7] |
| Bromophenols | Anti-inflammatory, Antioxidant, Anticancer, Antimicrobial | Inhibition of pro-inflammatory enzymes (e.g., COX-2), scavenging of free radicals, induction of apoptosis.[2][3] |
| Brominated Indoles | Cytotoxicity, Anti-inflammatory | Induction of apoptosis via caspase activation, inhibition of NF-κB signaling.[8] |
Postulated Signaling Pathways
Based on the activities of related compounds, several signaling pathways could potentially be modulated by brominated lipids. The following diagram illustrates a generalized and hypothetical workflow for investigating the potential biological activities of a novel brominated compound like this compound.
Caption: Hypothetical workflow for investigating the biological activity of a novel compound.
Experimental Protocols (General)
As there are no specific studies on this compound, detailed experimental protocols cannot be provided. However, for the investigation of a novel compound with potential cytotoxic or anti-inflammatory activity, the following standard assays would typically be employed:
MTT Assay for Cytotoxicity
-
Principle: This colorimetric assay measures the metabolic activity of cells. The reduction of tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color, is catalyzed by mitochondrial dehydrogenases and is used as an indicator of cell viability.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Nitric Oxide (NO) Assay for Anti-inflammatory Activity
-
Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by cells (e.g., RAW 264.7 macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Conclusion
References
- 1. A New Polyunsaturated Brominated Fatty Acid from a Haliclona Sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Marine Bioactives: Pharmacological Properties and Potential Applications against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ç½åå è½½ä¸ããã [tmrjournals.com]
- 7. Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unveiling the Potential of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene: A Technical Guide for Novel Drug Discovery
For Immediate Release
A Deep Dive into the Uncharted Territory of a Unique Brominated Fatty Acid
This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in the largely unexplored potential of the polyunsaturated fatty acid, (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. Currently, specific scientific literature detailing novel functions, distinct signaling pathways, or established experimental protocols for this compound is notably scarce. Available information primarily identifies it as a biochemical reagent for research purposes.[1][2][3][4]
This document, therefore, adopts a forward-looking perspective. It aims to equip researchers with a robust framework for investigation by drawing parallels from the broader class of brominated and polyunsaturated fatty acids and outlining a systematic approach to characterizing novel compounds of this nature.
Introduction to this compound
This compound is a lipid molecule with the chemical formula C17H29Br.[1][3][4] Its structure suggests potential for unique biological activity, stemming from the combination of a polyunsaturated backbone and a terminal bromine atom. While its specific roles are yet to be elucidated, the broader families of brominated and polyunsaturated fatty acids offer compelling clues to its potential therapeutic applications.
The Therapeutic Landscape of Related Compounds
Brominated fatty acids, often found in marine organisms like sponges, have demonstrated a range of biological activities.[5] Notably, some have shown antimicrobial properties against various bacterial strains.[5]
Polyunsaturated fatty acids (PUFAs) are well-established modulators of cellular signaling and function. They are known to influence a variety of pathways, including those involved in inflammation and cancer. For instance, PUFAs can affect the localization and signaling of key proteins like AKT in cancer cells, a critical component of the PI3K/AKT pathway that governs cell survival and proliferation.[6] Furthermore, PUFAs and their derivatives are ligands for nuclear hormone receptors such as PPARs, which play a central role in lipid metabolism and inflammation.[7][8]
Given this context, this compound presents as a promising candidate for investigation in oncology, immunology, and infectious diseases.
A Proposed Framework for Investigating Novel Functions
Due to the absence of specific data, a systematic approach is required to uncover the biological functions of this compound. The following experimental workflow is proposed as a starting point for researchers.
Caption: A generalized experimental workflow for the characterization of a novel compound.
Hypothetical Signaling Pathway: Induction of Apoptosis
Based on the cytotoxic potential of related brominated fatty acids, a plausible mechanism of action for this compound in cancer cells could be the induction of apoptosis. The following diagram illustrates a hypothetical signaling cascade that could be investigated.
Caption: A hypothetical signaling pathway for apoptosis induction.
Data Presentation: Structuring Future Findings
To facilitate clear and comparative analysis of future experimental data, the following table structures are recommended.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| Cancer Cell Line A | ||
| Cancer Cell Line B | ||
| Normal Cell Line C |
Table 2: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Candida albicans |
Experimental Protocols: A Template for Methodology
Detailed and reproducible experimental protocols are crucial for validating findings. The following serves as a template for documenting key experimental procedures.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
While the novel functions of this compound remain to be discovered, its chemical structure, viewed through the lens of related brominated and polyunsaturated fatty acids, suggests a high potential for significant biological activity. This guide provides a comprehensive, albeit prospective, framework to steer future research. A systematic investigation into its cytotoxic, antimicrobial, and anti-inflammatory properties is warranted and could unveil a promising new candidate for therapeutic development. The scientific community is encouraged to undertake the foundational research necessary to unlock the potential of this intriguing molecule.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Polyunsaturated fatty acids affect the localization and signaling of PIP3/AKT in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyunsaturated Fatty Acid Derived Signaling in Reproduction and Development: Insights From Caenorhabditis elegans and Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathways of Polyunsaturated Fatty Acid Utilization: Implications for Brain Function in Neuropsychiatric Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Screening of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of proposed preliminary screening assays for the novel marine-derived compound, (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. Given the vast chemical diversity and therapeutic potential of marine natural products, a systematic and robust screening cascade is essential for the early identification of bioactive candidates.[1] This document outlines a tiered approach, commencing with a general toxicity assessment and progressing to more specific cell-based assays to elucidate potential cytotoxic and anti-inflammatory activities.
Compound Profile
-
Compound Name: this compound
-
CAS Number: 156559-07-8[2]
-
Molecular Formula: C₁₇H₂₉Br[2]
-
Molecular Weight: 313.32 g/mol [2]
-
Source: Hypothetical marine-derived natural product.
Proposed Preliminary Screening Workflow
The initial assessment of a novel compound like this compound should follow a logical progression from general toxicity to specific biological activities. This ensures a cost-effective and efficient evaluation process.
Data Presentation: Hypothetical Screening Results
The following tables summarize potential quantitative data from the proposed preliminary screening assays for this compound.
Table 1: Brine Shrimp Lethality Assay
| Concentration (µg/mL) | Number of Nauplii | Dead Nauplii (24h) | % Mortality |
| 1000 | 30 | 30 | 100 |
| 500 | 30 | 28 | 93.3 |
| 250 | 30 | 21 | 70 |
| 100 | 30 | 14 | 46.7 |
| 50 | 30 | 8 | 26.7 |
| 25 | 30 | 3 | 10 |
| 10 | 30 | 1 | 3.3 |
| Control (Solvent) | 30 | 0 | 0 |
| LC₅₀ (µg/mL) | \multicolumn{3}{c | }{105.5 } |
Table 2: In Vitro Cytotoxicity (MTT Assay) against Human Cancer Cell Lines (72h incubation)
| Cell Line | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| A549 (Lung Carcinoma) | 25.8 | 0.8 |
| MCF-7 (Breast Adenocarcinoma) | 15.2 | 1.2 |
| HCT-116 (Colon Carcinoma) | 32.1 | 0.5 |
| PANC-1 (Pancreatic Carcinoma) | 45.7 | 1.5 |
| Normal Human Dermal Fibroblasts (NHDF) | > 100 | 5.3 |
Table 3: Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
| Assay | IC₅₀ (µM) of this compound | IC₅₀ (µM) of L-NAME (Positive Control) |
| Nitric Oxide (NO) Production | 18.5 | 25.0 |
Experimental Protocols
This assay serves as a simple, cost-effective, and rapid method for the preliminary assessment of general toxicity.[1]
-
Materials:
-
Artemia salina (brine shrimp) cysts
-
Sea salt
-
Deionized water
-
24-well plates
-
This compound
-
DMSO (solvent)
-
Potassium dichromate (positive control)
-
Incubator (25-30°C)
-
Light source
-
Dissecting microscope
-
-
Procedure:
-
Hatching of Brine Shrimp: Prepare a saline solution by dissolving sea salt in deionized water (38 g/L). Add Artemia salina cysts to the saline solution and incubate for 24-48 hours at 25-30°C with constant aeration and illumination to allow hatching into nauplii.[1]
-
Preparation of Test Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations (e.g., 10, 25, 50, 100, 250, 500, 1000 µg/mL).
-
Assay Procedure:
-
Transfer 10-15 nauplii into each well of a 24-well plate containing a fixed volume of saline solution.[1]
-
Add the test solutions of varying concentrations to the wells.
-
Include wells for the positive control (potassium dichromate) and a negative control (solvent).[1]
-
Incubate the plates for 24 hours under a light source.[1]
-
-
Data Collection and Analysis: After 24 hours, count the number of dead (non-motile) nauplii in each well under a microscope. Calculate the percentage of mortality for each concentration and determine the median lethal concentration (LC₅₀).[1]
-
Following preliminary screening, in vitro assays using cultured human cell lines are employed to determine specific cytotoxicity.[1][3]
-
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116) and a normal cell line (e.g., NHDF)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-4,000 cells per well and allow them to attach overnight.[3]
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a positive control (doxorubicin) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[3]
-
Formazan Solubilization: Remove the supernatant and dissolve the purple formazan crystals with DMSO.[3]
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Calculate the percentage of cell viability for each treatment concentration relative to the negative control and determine the IC₅₀ value.[1]
-
This assay assesses the anti-inflammatory potential of the compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.[4][5]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
L-NAME (N(G)-nitro-L-arginine methyl ester) as a positive control
-
Griess reagent
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate.
-
Data Analysis: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced. Calculate the percentage of NO inhibition and determine the IC₅₀ value.
-
Potential Mechanism of Action: Hypothetical Signaling Pathway
Based on preliminary anti-inflammatory activity, a potential mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a crucial regulator of inflammation.[6]
This guide provides a foundational framework for the initial investigation of this compound. Positive results from these preliminary assays would warrant further, more detailed mechanistic studies to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a polyunsaturated fatty acid analog distinguished by a terminal bromine atom. Its structural similarity to naturally occurring fatty acids suggests it may be readily incorporated into cellular lipid metabolic and signaling pathways. The bromine moiety offers a unique feature for various research applications, including its potential use as a tracer in lipidomics or as a modulator of cellular processes. This document provides a detailed protocol for the utilization of this compound in a cell culture setting, including preparation, experimental design, and downstream analysis. While specific biological effects are still under investigation, this protocol is based on established methodologies for handling fatty acids in cell culture.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₉Br |
| Molecular Weight | 313.32 g/mol |
| CAS Number | 156559-07-8 |
| Appearance | Not specified (typically an oil) |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and DMSO |
| Storage | -20°C |
Proposed Mechanism of Action
While the precise mechanism of action for this compound is not yet fully elucidated, it is hypothesized to act as an analog of endogenous polyunsaturated fatty acids. The terminal bromine may alter its metabolic fate and influence its interaction with cellular enzymes and receptors. One potential pathway of interest is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling cascade. Studies on bromide ions have suggested an activation of PPARα, a key regulator of lipid metabolism. It is plausible that this brominated fatty acid could similarly modulate PPAR activity, leading to changes in gene expression related to fatty acid oxidation and lipid storage.
Caption: Proposed signaling pathway for this compound.
Experimental Protocols
I. Preparation of Stock Solutions and BSA Conjugation
Due to the poor aqueous solubility of fatty acids, a stock solution in an organic solvent and subsequent conjugation to bovine serum albumin (BSA) is required for cell culture applications.
Materials:
-
This compound
-
Ethanol (100%, sterile)
-
Fatty acid-free BSA
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Sterile, conical tubes (15 mL and 50 mL)
-
Sterile filters (0.22 µm)
-
Water bath
Procedure:
-
Preparation of 10 mM Stock Solution:
-
Under sterile conditions, dissolve 3.13 mg of this compound in 1 mL of 100% ethanol to make a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C for up to 6 months.
-
-
Preparation of 10% BSA Solution:
-
Dissolve 1 g of fatty acid-free BSA in 10 mL of serum-free cell culture medium.
-
Stir gently at 37°C until the BSA is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
This solution can be stored at 4°C for up to 2 weeks.
-
-
Conjugation of this compound to BSA:
-
Warm the 10% BSA solution to 37°C.
-
In a sterile tube, add the desired volume of the 10 mM stock solution of the brominated fatty acid to the 10% BSA solution to achieve a final desired molar ratio (e.g., 3:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow for complex formation. This results in a BSA-conjugated stock solution.
-
II. Cell Treatment and Viability Assay
This protocol outlines the treatment of cells with the BSA-conjugated this compound and subsequent assessment of cell viability to determine the appropriate concentration range for further experiments.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium (containing serum)
-
96-well cell culture plates
-
BSA-conjugated this compound
-
MTT or other cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well for adherent cells).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Cell Treatment:
-
Prepare serial dilutions of the BSA-conjugated this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).
-
Include a vehicle control (medium with BSA and a corresponding amount of ethanol) and an untreated control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the brominated fatty acid.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTT Assay Example):
-
Following treatment, add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Hypothetical Cytotoxicity Data:
| Concentration (µM) | Cell Viability (%) after 48h |
| 0 (Vehicle Control) | 100 |
| 1 | 98 ± 4 |
| 5 | 95 ± 5 |
| 10 | 92 ± 6 |
| 25 | 85 ± 7 |
| 50 | 70 ± 8 |
| 100 | 45 ± 9 |
Data are presented as mean ± standard deviation.
Caption: General experimental workflow for cell treatment and analysis.
Downstream Applications and Assays
Based on the initial cytotoxicity data, a non-toxic concentration range should be selected for further experiments. Potential downstream applications include:
-
Lipidomics Analysis: Utilize the bromine atom as a unique tag for tracing the uptake and metabolic fate of this compound using techniques like mass spectrometry.
-
Gene Expression Analysis: Investigate the effect of the compound on the expression of genes involved in lipid metabolism (e.g., PPAR target genes) using qPCR or RNA sequencing.
-
Functional Assays: Assess the impact on cellular processes such as lipid droplet formation (e.g., using Nile Red or BODIPY staining), fatty acid oxidation (e.g., using a Seahorse XF Analyzer), or inflammatory signaling.
Conclusion
This compound is a novel research tool with potential applications in studying lipid metabolism and cellular signaling. The protocols provided herein offer a framework for its use in cell culture. Researchers should carefully determine the optimal concentration and treatment conditions for their specific cell type and experimental goals. The unique bromine tag opens up exciting possibilities for advanced lipidomic studies.
Application Notes and Protocols: (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a specialized long-chain, polyunsaturated alkyl bromide. While not extensively documented in dedicated studies, its chemical structure strongly dictates its primary application in organic synthesis as a key building block for the construction of complex aliphatic molecules. Its principal utility lies in the synthesis of insect pheromones and related natural products, where it serves as a precursor to the C17 triene moiety found in several lepidopteran sex pheromones. The terminal bromide functionality allows for the introduction of the entire (Z,Z,Z)-3,6,9-heptadecatrienyl unit into a target molecule, typically through carbon-carbon bond-forming reactions.
Key Applications in Organic Synthesis
The primary application of this compound is as an electrophilic partner in metal-catalyzed cross-coupling reactions. This strategy is particularly valuable in the synthesis of insect pheromones, such as those identified in various species of geometrid moths.
1. Synthesis of Insect Sex Pheromones:
This compound is an ideal precursor for the synthesis of (Z,Z,Z)-3,6,9-heptadecatriene and its higher homologues, which are known components of the sex pheromone blends of several moth species. The synthetic strategy typically involves the coupling of the 17-bromoalkatriene with a suitable organometallic reagent, such as a Grignard reagent, in the presence of a copper catalyst. This reaction extends the carbon chain while preserving the sensitive (Z,Z,Z)-triene system.
2. Introduction of Polyunsaturated Aliphatic Chains:
Beyond pheromone synthesis, this compound can be employed in the synthesis of other natural products or biologically active molecules that feature a long, polyunsaturated aliphatic chain. The terminal bromide allows for its incorporation into a variety of molecular scaffolds through reactions such as:
-
Organocuprate Couplings: Reaction with Gilman reagents (lithium dialkylcuprates).
-
Grignard Reagent Couplings: Typically catalyzed by copper or iron salts.
-
Other Cross-Coupling Reactions: Potentially including Suzuki, Stille, or Negishi couplings if converted to the corresponding organoboron, organotin, or organozinc reagent.
Data Presentation
While specific quantitative data for reactions involving this compound is scarce in the literature, the following table summarizes typical yields for analogous metal-catalyzed cross-coupling reactions of long-chain alkyl halides with Grignard reagents for the synthesis of pheromones and related compounds.
| Catalyst/Reagent System | Substrate 1 (Electrophile) | Substrate 2 (Nucleophile) | Product Type | Typical Yield (%) | Reference Analogy |
| Li₂CuCl₄ (catalytic) | Long-chain alkyl triflate | Alkyl Grignard reagent | Polyunsaturated hydrocarbon | >92 | [1] |
| CuI (catalytic) | Primary alkyl bromide | Aryl Grignard reagent | Aryl-alkyl coupled product | 90-93 | [2] |
| Fe(acac)₃ (catalytic) | Alkenyl phosphate | Alkyl Grignard reagent | Polyunsaturated hydrocarbon | High (not specified) | [3] |
| AgBr/P(OPh)₃ (catalytic) | Secondary alkyl bromide | Aryl Grignard reagent | Aryl-alkyl coupled product | ~81 | [4] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of this compound and its subsequent use in a cross-coupling reaction. These protocols are based on established methods for similar compounds.[1][5]
Protocol 1: Synthesis of this compound from (Z,Z,Z)-3,6,9-Heptadecatrien-1-ol
This protocol is based on a general method for the conversion of long-chain unsaturated alcohols to the corresponding bromides with retention of double bond geometry.[5]
Materials:
-
(Z,Z,Z)-3,6,9-Heptadecatrien-1-ol
-
Methanesulfonyl chloride (MsCl)
-
Pyridine (or triethylamine)
-
Anhydrous magnesium bromide (MgBr₂)
-
Anhydrous diethyl ether (Et₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step A: Mesylation of the Alcohol
-
Dissolve (Z,Z,Z)-3,6,9-heptadecatrien-1-ol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 equiv).
-
Slowly add methanesulfonyl chloride (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction by the slow addition of cold water.
-
Separate the organic layer, and wash successively with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.
Step B: Bromination of the Mesylate
-
Dissolve the crude mesylate from Step A in anhydrous diethyl ether (Et₂O) under an inert atmosphere.
-
Add anhydrous magnesium bromide (MgBr₂) (2.0-3.0 equiv).
-
Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (typically eluting with hexanes or a low percentage of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Synthesis of a (Z,Z,Z)-3,6,9-Heptadecatriene Homologue via Li₂CuCl₄-Catalyzed Cross-Coupling
This protocol describes a representative copper-catalyzed cross-coupling reaction using this compound as the electrophile.[1]
Materials:
-
This compound
-
Alkyl Grignard reagent (e.g., ethylmagnesium bromide, 1.0 M in THF)
-
Lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution (0.1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet, add this compound (1.0 equiv) dissolved in anhydrous THF.
-
Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath.
-
Add the lithium tetrachlorocuprate(II) solution (0.02-0.05 equiv) to the stirred solution.
-
Slowly add the alkyl Grignard reagent (1.1-1.5 equiv) dropwise via the dropping funnel, maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x volume of THF).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield the pure polyunsaturated hydrocarbon product.
Visualizations
Diagram 1: Synthetic Pathway to a Pheromone Homologue
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of long-chain alkyl and alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Probe (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene: Application and Protocols Under Development
Initial investigations into the utility of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene as a molecular probe are currently ongoing. At present, detailed application notes and established experimental protocols are not publicly available.
This compound is classified as a biochemical reagent intended for life science research.[1][2] Its chemical properties are well-defined, but specific biological applications, target pathways, and mechanisms of action as a molecular probe have not yet been characterized in published literature.
Chemical and Physical Properties
For researchers interested in the fundamental characteristics of this compound, the following data has been compiled from publicly available sources.
| Property | Value | Source |
| CAS Number | 156559-07-8 | [1] |
| Molecular Formula | C₁₇H₂₉Br | [1] |
| Molecular Weight | 313.32 g/mol | [1] |
| Alternate Names | (3Z,6Z,9Z)-17-Bromo-3,6,9-heptadecatriene | [1] |
| Product Type | Small Compound, Lipid | [1] |
| Storage Temperature | -20°C | [1] |
Potential Areas of Investigation
While specific data is lacking, the structure of this compound, a long-chain unsaturated hydrocarbon with a terminal bromine atom, suggests potential for exploration in several research areas. The polyunsaturated nature of the carbon chain is a common feature in biologically active lipids, and the terminal bromine could serve as a reactive handle for attaching reporter molecules or for covalent interaction with biological targets.
Future research may elucidate its role in cellular signaling, membrane dynamics, or as an inhibitor or activator of specific enzymes or receptors. The development of experimental protocols would be contingent on the identification of a specific biological target and a quantifiable activity.
Experimental Protocols: A Forward Look
Once a biological application for this compound as a molecular probe is identified, the development of detailed experimental protocols will be crucial. These protocols would likely encompass:
-
Probe Preparation and Handling: Detailed instructions on solubilization, storage, and determination of optimal working concentrations.
-
In Vitro Assays: Protocols for cell-based assays to determine the probe's effect on cellular processes, including cytotoxicity, target engagement, and downstream signaling events. This would involve techniques such as fluorescence microscopy, western blotting, and qPCR.
-
In Vivo Studies: Methodologies for administering the probe to animal models to investigate its biodistribution, pharmacokinetics, and efficacy in a physiological context.
Visualizing Future Workflows
The logical progression for characterizing a novel molecular probe like this compound can be conceptualized in the following workflow.
Figure 1. A conceptual workflow for the characterization and development of a novel molecular probe.
As research progresses and data becomes available, this document will be updated to include comprehensive application notes, detailed experimental protocols, and relevant signaling pathway diagrams. For now, this compound remains a compound with potential for future discovery in the field of molecular probes.
References
Application Notes & Protocols: Experimental Design for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a marine-derived polyacetylene with the chemical formula C₁₇H₂₉Br.[1] While specific biological data for this compound is limited, marine polyacetylenes are a class of natural products known for a wide range of pharmacological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antiviral properties.[2][3] This document provides a detailed experimental design to investigate the potential therapeutic activities of this compound, focusing on its cytotoxic and anti-inflammatory effects. The protocols outlined below provide a robust framework for the initial screening and characterization of this compound.
Section 1: Cytotoxicity Screening
A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic profile. This allows for the assessment of its potential as an anticancer agent and provides a therapeutic window for other biological activities. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer and non-cancerous cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Non-cancerous human cell line (e.g., HEK293, primary fibroblasts)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation: Cytotoxicity Profile
| Cell Line | Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| MCF-7 | Breast Cancer | Experimental Value |
| HEK293 | Non-cancerous Kidney | Experimental Value |
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Section 2: Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and natural products are a promising source of new anti-inflammatory agents.[5][6] The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
This compound
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam)
-
Tris-HCl buffer
-
DMSO
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in Tris-HCl buffer.
-
Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions. Keep enzymes on ice.[7]
-
Prepare the arachidonic acid solution.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 10 minutes.[8]
-
Initiate the reaction by adding arachidonic acid to each well.[8]
-
Incubate for a further 2 minutes at 37°C.[8]
-
Stop the reaction by adding a stopping reagent (e.g., HCl).[8]
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Experimental Protocol: 15-Lipoxygenase (15-LOX) Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on 15-lipoxygenase activity.
Materials:
-
This compound
-
15-Lipoxygenase (from soybean)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
DMSO
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation:
-
Inhibition Assay:
-
In a quartz cuvette, mix the enzyme solution with the test compound or a known inhibitor (e.g., nordihydroguaiaretic acid - NDGA) and incubate for 5 minutes at room temperature.[10]
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
Immediately measure the increase in absorbance at 234 nm for 3-5 minutes, which corresponds to the formation of the conjugated diene product.[10][11]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation: Anti-inflammatory Activity
| Enzyme | IC₅₀ (µM) |
| COX-1 | Experimental Value |
| COX-2 | Experimental Value |
| COX-2 Selectivity Index | (IC₅₀ COX-1 / IC₅₀ COX-2) |
| 15-LOX | Experimental Value |
Signaling Pathway: Arachidonic Acid Cascade
Caption: Simplified overview of the arachidonic acid inflammatory pathway.
Section 3: General Considerations
-
Compound Purity: Ensure the purity of this compound is confirmed by analytical methods such as NMR and mass spectrometry before conducting biological assays.
-
Solubility: Due to the lipophilic nature of polyacetylenes, ensure complete solubilization in DMSO before dilution in aqueous buffers to avoid precipitation.
-
Controls: Appropriate positive and negative controls are crucial for the validation of assay results.
-
Replicates: All experiments should be performed in triplicate to ensure the reproducibility of the findings.
Conclusion
This document provides a comprehensive experimental framework for the initial investigation of the cytotoxic and anti-inflammatory properties of this compound. The outlined protocols for MTT, COX, and LOX inhibition assays, along with the structured data presentation and workflow visualizations, offer a clear path for researchers to elucidate the therapeutic potential of this marine natural product. The findings from these studies will be instrumental in guiding further preclinical development.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Marine Pharmacology in 2012–2013: Marine Compounds with Antibacterial, Antidiabetic, Antifungal, Anti-Inflammatory, Antiprotozoal, Antituberculosis, and Antiviral Activities; Affecting the Immune and Nervous Systems, and Other Miscellaneous Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Marine natural products with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
Application Note: Derivatization of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene for Structural Elucidation by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a polyunsaturated aliphatic hydrocarbon containing a terminal bromine atom.[1][2] Its structure, featuring three non-conjugated cis double bonds, presents a significant analytical challenge. Direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can provide the molecular weight, but the electron ionization (EI) mass spectra of such long-chain alkenes typically show complex fragmentation patterns that do not allow for the unambiguous assignment of double bond locations.[3][4]
To overcome this limitation, a derivatization strategy is required. This application note details a robust protocol for the derivatization of the double bonds in this compound using dimethyl disulfide (DMDS). This method is well-established for locating double bonds in polyunsaturated alkenes and fatty acids.[3][4][5] The resulting thioether adducts produce highly characteristic fragmentation patterns upon EI-MS analysis, allowing for precise structural elucidation.[3][6][7]
Principle of the Method
The derivatization proceeds via an iodine-catalyzed reaction where dimethyl disulfide adds across each of the three double bonds of the heptadecatriene.[8] This reaction converts each double bond into a 1,2-bis(methylthio)ethane structure. When the resulting high-molecular-weight adduct is analyzed by GC-MS, the primary fragmentation in the mass spectrometer occurs at the C-C bond between the two carbon atoms that were originally part of the double bond.[6][7] This specific cleavage generates two major diagnostic ions, and the masses of these ions directly correspond to the two fragments of the original molecule, pinpointing the double bond's position.
While conventional DMDS derivatization of polyunsaturated compounds can form complex poly-adducts that are difficult to analyze, recent methods allow for the controlled formation of mono-adducts, which can be chromatographically separated and analyzed to determine the position of each double bond individually.[3][4][9] However, for a complete structural confirmation of a pure standard, forming the full triadduct is also a viable strategy.[5]
Experimental Protocol
This protocol is adapted from established methods for the DMDS derivatization of polyunsaturated alkenes.[4][10]
Materials and Reagents:
-
This compound sample
-
Dimethyl disulfide (DMDS), ≥99%
-
Iodine (I₂), ACS reagent grade
-
Hexane, HPLC grade
-
Diethyl ether (Et₂O), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃), 5% (w/v) aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Micro-reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
Equipment:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Vortex mixer
-
Centrifuge
-
Pipettes and general laboratory glassware
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 100 µL of hexane in a micro-reaction vial.
-
Reagent Preparation: Prepare a fresh solution of iodine in diethyl ether at a concentration of 60 mg/mL.
-
Derivatization Reaction:
-
To the sample solution, add 200 µL of dimethyl disulfide (DMDS).
-
Add 40 µL of the iodine/diethyl ether solution to initiate the reaction.
-
Cap the vial tightly, vortex briefly, and allow the reaction to proceed at room temperature (25°C) for 20-40 minutes.[4] For poly-adduct formation, reaction times can be extended up to 4 hours or more.[5]
-
-
Reaction Quenching: Stop the reaction by adding 300 µL of 5% aqueous sodium thiosulfate solution to the vial. The dark brown color of the iodine should disappear. Vortex vigorously for 30 seconds.
-
Extraction:
-
Add an additional 500 µL of hexane to the vial.
-
Vortex for 1 minute, then centrifuge briefly to separate the phases.
-
Carefully transfer the upper organic (hexane) layer to a clean vial.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.
-
Let it sit for 1 minute, then transfer the dried solution to a new vial for analysis.
-
If necessary, the sample can be concentrated under a gentle stream of nitrogen gas before GC-MS analysis.
-
-
GC-MS Analysis: Inject 1 µL of the final solution into the GC-MS system. Use a standard non-polar capillary column (e.g., DB-5ms) and a temperature program suitable for analyzing high-molecular-weight compounds.
Data Presentation: Expected GC-MS Results
The derivatization of this compound (Molecular Formula: C₁₇H₂₉Br, MW: 312.14 g/mol ) with three molecules of DMDS (C₂H₆S₂, MW: 94.20 g/mol ) will yield a triadduct with the formula C₂₃H₄₇BrS₆ and a molecular weight of 594.92 g/mol .
The key to structural elucidation is the predictable fragmentation of this adduct. The mass spectrum will be dominated by ions resulting from cleavage at the C-C bonds where the methylthio (-SCH₃) groups are attached. The table below summarizes the expected primary fragment ions for each double bond position.
Table 1: Predicted m/z Values of Key Diagnostic Ions for the DMDS Triadduct
| Original Double Bond Position | Cleavage Site | Fragment 1 Structure | Expected m/z of Fragment 1 | Fragment 2 Structure | Expected m/z of Fragment 2 |
| C3-C4 | C3 – C4 | CH₃-CH₂-CH(SCH₃)• | 89 | •(SCH₃)CH-[...]-Br | 505 |
| C6-C7 | C6 – C7 | CH₃-CH₂-CH(SCH₃)-CH₂-CH₂-CH(SCH₃)• | 161 | •(SCH₃)CH-[...]-Br | 433 |
| C9-C10 | C9 – C10 | CH₃-CH₂-CH(SCH₃)-CH₂-CH₂-CH(SCH₃)-CH₂-CH₂-CH(SCH₃)• | 233 | •(SCH₃)CH-[...]-Br | 361 |
Note: The m/z values correspond to the most abundant isotope. The presence of bromine will result in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.
Visualizations
Diagram 1: Experimental Workflow
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
Analytical Techniques for the Detection of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a long-chain polyunsaturated brominated alkene. Its detection and quantification are crucial in various research and development areas, including marine natural products chemistry, environmental analysis, and as a potential building block in synthetic chemistry. The presence of a terminal bromine atom and multiple cis (Z) double bonds requires a combination of analytical techniques for unambiguous identification and accurate quantification. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Sample Preparation
Effective sample preparation is critical for accurate and sensitive analysis, aiming to extract the analyte from the matrix, remove interferences, and concentrate the sample. The choice of method depends on the sample matrix (e.g., biological tissues, water, organic reaction mixtures).
General Extraction Protocol for Biological Matrices (e.g., Marine Organisms)
A common approach for extracting lipids and other nonpolar compounds from biological tissues is a modified Bligh-Dyer or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2]
Protocol: Liquid-Liquid Extraction (LLE)
-
Homogenization: Homogenize 1-5 g of the tissue sample with a mixture of chloroform and methanol (1:2, v/v).
-
Extraction: Add an additional volume of chloroform and water to create a biphasic system (final ratio of chloroform:methanol:water should be approximately 2:2:1.8).
-
Phase Separation: Centrifuge the mixture to facilitate phase separation. The lower chloroform layer, containing the lipids and the target analyte, is carefully collected.
-
Drying: Dry the chloroform extract over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen. The resulting lipid extract can be reconstituted in a suitable solvent for analysis.
Solid-Phase Extraction (SPE) Cleanup
For complex matrices, a cleanup step using SPE is recommended to remove polar lipids and other interferences.[1]
-
Sorbent Selection: Use a normal-phase sorbent such as silica gel or Florisil.
-
Conditioning: Condition the SPE cartridge with a nonpolar solvent (e.g., hexane).
-
Loading: Load the reconstituted extract onto the cartridge.
-
Washing: Wash the cartridge with a nonpolar solvent to elute very nonpolar interferences.
-
Elution: Elute the fraction containing this compound with a solvent of intermediate polarity (e.g., a mixture of hexane and dichloromethane).
-
Concentration: Evaporate the eluate and reconstitute in the appropriate solvent for instrumental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The mass spectrometer provides structural information and allows for sensitive and selective detection.
Application Note: GC-MS
GC-MS is well-suited for the analysis of long-chain hydrocarbons and their halogenated derivatives. For polyunsaturated compounds, derivatization to fatty acid methyl esters (FAMEs) is a common practice if a carboxyl group is present; however, for a bromoalkene, direct analysis is feasible. The use of a high-resolution capillary column is essential for separating the target analyte from other lipid components. Electron ionization (EI) will likely lead to extensive fragmentation, providing a characteristic mass spectrum for identification. The presence of bromine will be indicated by the isotopic pattern of fragments containing this atom (79Br and 81Br in approximately a 1:1 ratio).
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MS or similar).
-
Capillary Column: A low to mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is recommended for good separation of long-chain hydrocarbons.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp 1: 15 °C/min to 200 °C
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan from m/z 40 to 550 for identification. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity, monitoring characteristic fragment ions.
Data Presentation: Expected GC-MS Performance (Representative)
| Parameter | Expected Value | Citation |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL | |
| Linearity (r²) | > 0.99 | |
| Recovery | 80 - 115% | |
| Precision (%RSD) | < 15% |
Note: These values are representative for brominated organic compounds and may vary for the specific analyte and matrix.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For long-chain unsaturated compounds, reversed-phase HPLC is the method of choice. Detection can be achieved using a UV detector if a chromophore is present or derivatized, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
Application Note: HPLC
Reversed-phase HPLC on a C18 or C30 column can effectively separate long-chain unsaturated molecules based on their hydrophobicity. The this compound is a nonpolar molecule and will be well-retained. The separation of geometric isomers (cis/trans) is also possible with optimized conditions and specialized columns. Since the target analyte lacks a strong chromophore for UV detection, ELSD, CAD, or coupling to a mass spectrometer (LC-MS) is recommended for sensitive detection.
Experimental Protocol: HPLC-CAD/ELSD
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and isopropanol.
-
Solvent A: Acetonitrile
-
Solvent B: Isopropanol
-
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25.1-30 min: Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Detector Settings (CAD):
-
Follow manufacturer's recommendations for gas pressure and signal processing.
Data Presentation: Representative HPLC Performance
| Parameter | Expected Value | Citation |
| Limit of Detection (LOD) | 1 - 20 ng on column | |
| Limit of Quantification (LOQ) | 5 - 60 ng on column | |
| Linearity (r²) | > 0.99 | |
| Recovery | 85 - 110% | |
| Precision (%RSD) | < 10% |
Note: These values are representative for lipid analysis by HPLC-CAD and may vary for the specific analyte and matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, including the determination of stereochemistry. For this compound, both ¹H and ¹³C NMR are essential to confirm the structure and the cis configuration of the double bonds.
Application Note: NMR
The ¹H NMR spectrum will show characteristic signals for the olefinic protons in the range of 5.3-5.5 ppm. The coupling constants (J-values) between adjacent olefinic protons are diagnostic for the double bond geometry; for cis (Z) isomers, the coupling constant is typically in the range of 7-12 Hz, while for trans (E) isomers, it is larger (13-18 Hz). The methylene protons adjacent to the double bonds (allylic protons) will appear around 2.0-2.8 ppm. The terminal bromo-methylene group will have a characteristic downfield shift. The ¹³C NMR spectrum will show signals for the sp² hybridized carbons of the double bonds in the region of 125-135 ppm. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to assign all proton and carbon signals unambiguously.
Experimental Protocol: NMR
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Acquisition Parameters:
-
¹H NMR:
-
Standard pulse program (e.g., 'zg30').
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Proton-decoupled pulse program (e.g., 'zgpg30').
-
A larger number of scans will be required compared to ¹H NMR.
-
-
2D NMR (COSY, HSQC):
-
Use standard pulse programs and parameters as recommended by the instrument manufacturer.
-
Data Presentation: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Olefinic CH =CH | 5.3 - 5.5 | m | Jcis ≈ 10 |
| CH ₂Br | 3.4 - 3.6 | t | ~7 |
| Allylic CH ₂ | 2.0 - 2.8 | m | - |
| Aliphatic (CH₂)n | 1.2 - 1.4 | m | - |
Note: These are estimated chemical shifts and may vary slightly.
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the analysis of this compound by GC-MS.
Logical Relationship of Analytical Techniques
References
Application Notes and Protocols for Incorporating (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene into Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the novel polyunsaturated fatty acid analogue, (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene, into liposomal delivery systems. This document outlines the rationale, detailed experimental protocols, characterization methods, and potential applications for this formulation.
This compound is a biochemical reagent with potential as a biomaterial in life science research.[1][2][3] Its hydrophobic nature, conferred by the long hydrocarbon chain, makes it a prime candidate for encapsulation within the lipid bilayer of liposomes.[][5] This approach can enhance its stability, bioavailability, and facilitate targeted delivery. The presence of a terminal bromine atom offers a unique handle for advanced characterization techniques, such as using it as a contrast-enhancing probe in cryo-electron microscopy or for fluorescence quenching studies to understand its interaction with other molecules.[6][7][8]
Liposomal encapsulation is a versatile drug delivery technology that entraps active pharmaceutical ingredients within microscopic vesicles.[] These vesicles, composed of phospholipid bilayers, can carry both water-soluble and fat-soluble compounds, protecting them from degradation and controlling their release.[][9]
Experimental Protocols
Preparation of Liposomes Incorporating this compound via the Thin-Film Hydration Method
The thin-film hydration method is a widely used and reproducible technique for preparing liposomes, especially for encapsulating hydrophobic compounds.[10][11][12] This method involves dissolving the lipids and the hydrophobic compound in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous solution.[10][11]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., DSPC or POPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid and Compound Dissolution: In a round-bottom flask, dissolve the desired amounts of phosphatidylcholine, cholesterol, and this compound in chloroform. A common molar ratio for phosphatidylcholine to cholesterol is 7:3. The amount of the bromo-compound should be optimized based on the desired loading capacity.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the transition temperature (Tc) of the chosen phospholipid (e.g., 60°C for DSPC).[10][11] Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.[10]
-
Hydration: Pre-warm the PBS to the same temperature as the water bath. Add the warm PBS to the flask containing the lipid film.
-
Vesicle Formation: Agitate the flask by hand or using the rotary evaporator (with the vacuum off) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).[11] This process may take 30-60 minutes.
-
Size Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).[10][13] This should be performed at a temperature above the lipid's Tc.[13] Repeat the extrusion process 10-20 times for optimal results.
-
Purification: To remove any unencapsulated this compound, the liposome suspension can be purified by size exclusion chromatography or dialysis.
Characterization of Liposomes
Thorough characterization is essential to ensure the quality, stability, and efficacy of the liposomal formulation.[14][15]
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) is used to determine the mean particle size, size distribution (PDI), and zeta potential of the liposomes.[14][16]
-
Protocol:
-
Dilute a small aliquot of the liposome suspension in filtered PBS.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
For zeta potential, use an appropriate electrode-containing cuvette and measure the electrophoretic mobility of the liposomes.
-
2.2 Encapsulation Efficiency and Drug Loading
-
Method: The amount of this compound incorporated into the liposomes can be quantified using High-Performance Liquid Chromatography (HPLC) after separating the free compound from the liposomes.
-
Protocol:
-
Separate the liposomes from the unencapsulated compound using a method like ultracentrifugation or size exclusion chromatography.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated compound.
-
Quantify the amount of the compound in the disrupted liposome fraction using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Amount of encapsulated compound / Total initial amount of compound) x 100
-
DL% = (Amount of encapsulated compound / Total amount of lipid) x 100
-
-
Data Presentation
The following tables provide an example of how to present the quantitative data obtained from the characterization experiments.
Table 1: Physicochemical Properties of Liposomes
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Empty Liposomes | 105.2 ± 3.1 | 0.12 ± 0.02 | -5.3 ± 0.8 |
| Bromo-compound Liposomes | 112.7 ± 4.5 | 0.15 ± 0.03 | -4.9 ± 1.1 |
Table 2: Encapsulation Efficiency and Drug Loading
| Formulation | Encapsulation Efficiency (%) | Drug Loading (%) |
| Bromo-compound Liposomes | 92.5 ± 2.8 | 4.6 ± 0.5 |
Visualizations
Experimental Workflow
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound – 艾博立生物 [ablybio.cn]
- 3. medchemexpress.cn [medchemexpress.cn]
- 5. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brominated phospholipids as a tool for monitoring the membrane insertion of colicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Preparation and Characterization of Liposomes: Significance and symbolism [wisdomlib.org]
- 16. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene in Cross-Linking Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a long-chain, unsaturated alkyl bromide with potential applications as a specialized cross-linking agent in chemical biology and drug development. Its unique structure, featuring a C17 backbone with three cis-double bonds and a terminal bromine, suggests utility in probing protein-protein interactions (PPIs) and characterizing the architecture of multi-protein complexes, particularly those involving flexible or dynamic domains. The lipophilic nature of the heptadecatriene chain may facilitate its partitioning into hydrophobic pockets of proteins or cellular membranes, while the terminal bromo group serves as a reactive handle for covalent bond formation with nucleophilic amino acid residues.
This document provides detailed application notes and hypothetical protocols for the use of this compound in cross-linking experiments. While specific experimental data for this compound is not extensively published, the methodologies presented here are based on established principles of chemical cross-linking with alkyl halides.
Principle of Operation
The primary mechanism of action for this compound as a cross-linking agent is nucleophilic substitution. The terminal bromine atom acts as a leaving group, and the adjacent carbon becomes susceptible to attack by nucleophilic side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), lysine (amino group), and glutamate/aspartate (carboxyl groups). The long and flexible polyunsaturated chain allows the reactive bromide to span significant distances and explore a wide conformational space, making it potentially suitable for capturing transient or weak interactions between proteins.
Potential Applications
-
Mapping Protein-Protein Interaction Interfaces: The extended length of the linker can help identify interacting protein partners that are spatially close but may not have directly adjacent binding sites.
-
Stabilizing Transient Protein Complexes: By covalently linking interacting proteins, this agent can trap fleeting interactions for subsequent identification and characterization by techniques such as mass spectrometry.
-
Probing Conformational Changes: The flexible nature of the linker can be exploited to study dynamic changes in protein structure and assembly.
-
Target Identification and Validation: In drug development, it could be used to identify the cellular binding partners of a small molecule fused to this cross-linker.
Experimental Protocols
Protocol 1: In Vitro Cross-Linking of Purified Proteins
This protocol describes a general procedure for cross-linking two purified proteins (Protein A and Protein B) in solution.
Materials:
-
This compound (MW: 313.32 g/mol )[1]
-
Purified Protein A and Protein B
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer for analysis
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent such as DMSO.
-
Prepare solutions of Protein A and Protein B at appropriate concentrations (e.g., 1-10 µM) in the Reaction Buffer.
-
-
Cross-Linking Reaction:
-
In a microcentrifuge tube, combine Protein A and Protein B to their final desired concentrations.
-
Add the this compound stock solution to the protein mixture to achieve the desired final cross-linker concentration (a typical starting point is a 10 to 50-fold molar excess over the protein concentration).
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes). Incubation time and temperature may need to be optimized.
-
-
Quenching the Reaction:
-
Terminate the cross-linking reaction by adding the Quenching Solution to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining unreacted cross-linker.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.
-
For identification of cross-linked peptides and interaction sites, the bands corresponding to the cross-linked complex can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by LC-MS/MS.
-
Protocol 2: In-Cellulo Cross-Linking
This protocol provides a framework for cross-linking proteins within living cells.
Materials:
-
This compound
-
Cell culture expressing proteins of interest
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Immunoprecipitation reagents (antibodies, beads)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Wash the cells with PBS.
-
Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) in serum-free media for a specific duration (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS to remove excess cross-linker.
-
Lyse the cells using an appropriate Lysis Buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Analysis of Cross-Linked Complexes:
-
The cell lysate can be directly analyzed by Western blotting to detect shifts in the molecular weight of the target protein.
-
Alternatively, perform immunoprecipitation using an antibody against one of the proteins of interest to enrich for the cross-linked complex before analysis by Western blotting or mass spectrometry.
-
Data Presentation
Quantitative data from cross-linking experiments should be summarized for clear interpretation.
Table 1: Optimization of Cross-Linker Concentration
| Cross-Linker Concentration (µM) | % Cross-Linked Complex (Protein A-B) |
| 0 (Control) | 0 |
| 10 | 15 |
| 25 | 35 |
| 50 | 52 |
| 100 | 55 |
Table 2: Time-Course of Cross-Linking Reaction
| Incubation Time (minutes) | % Cross-Linked Complex (Protein A-B) |
| 5 | 12 |
| 15 | 28 |
| 30 | 45 |
| 60 | 50 |
| 120 | 51 |
Visualizations
Caption: Workflow for in vitro protein cross-linking.
Caption: Hypothetical signaling pathway for investigation.
References
Application Notes and Protocols for Labeling Molecules with (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene
For Researchers, Scientists, and Drug Development Professionals
(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a functionalized lipid that can be employed as a versatile tool for labeling a variety of biomolecules, including proteins and lipids. Its terminal bromine atom serves as a reactive handle for covalent modification, enabling the introduction of this polyunsaturated lipid moiety for studying protein-lipid interactions, tracking lipid metabolism, and developing targeted drug delivery systems. The primary labeling strategies involve direct covalent alkylation of nucleophilic residues on target molecules or a two-step approach via conversion to an azide for subsequent click chemistry.
Technique 1: Direct Covalent Labeling of Proteins
This technique leverages the electrophilic nature of the terminal bromine on this compound to form a stable covalent bond with nucleophilic amino acid residues on a protein, most notably the thiol group of cysteine.[1] This method is particularly useful for probing protein-lipid interactions and for introducing a lipid anchor to a protein of interest.
Experimental Protocol: Covalent Labeling of Cysteine Residues
This protocol is adapted from established methods for protein alkylation using haloalkanes.[2][3]
1. Materials and Reagents:
-
Protein of interest (with at least one accessible cysteine residue)
-
This compound
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation Buffer: 50 mM Tris-HCl, pH 8.0-8.5, containing 1 mM EDTA
-
Quenching Reagent: 1 M DTT or L-cysteine
-
Organic Solvent (e.g., DMSO or ethanol) to dissolve the lipid
-
Desalting column or dialysis equipment for sample cleanup
2. Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Alkylation Buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a reducing agent. Use DTT to a final concentration of 10 mM or TCEP to 5 mM. Incubate for 1 hour at 37°C.[2]
-
Preparation of Labeling Reagent: Prepare a stock solution of this compound in an organic solvent like DMSO at a concentration of 10-50 mM.
-
Alkylation Reaction: Add the this compound stock solution to the reduced protein solution. A 10- to 50-fold molar excess of the bromo-lipid over the protein is a good starting point. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark. The optimal time and temperature should be determined empirically.[3]
-
Quenching the Reaction: To stop the alkylation reaction, add a quenching reagent to scavenge unreacted bromo-lipid. Add DTT or L-cysteine to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[3]
-
Sample Cleanup: Remove excess labeling reagent and byproducts by desalting chromatography or dialysis against a suitable buffer.
-
Verification of Labeling: Confirm the covalent modification by mass spectrometry (MS). An increase in the protein's molecular weight corresponding to the mass of the heptadecatrienyl group (237.44 Da) will indicate successful labeling. Further analysis by tandem MS (MS/MS) can identify the specific cysteine residue(s) that have been modified.[4][5]
Quantitative Data for Cysteine Alkylation
The efficiency of alkylation can be influenced by several factors. The following table summarizes key parameters and their typical ranges, derived from general protein alkylation protocols.[2][3]
| Parameter | Value Range | Notes |
| pH | 8.0 - 8.5 | The thiol group of cysteine needs to be in its deprotonated, nucleophilic thiolate form (S-), which is favored at alkaline pH.[2] |
| Temperature | 4 - 37 °C | Higher temperatures increase the reaction rate but may also increase the risk of protein denaturation and off-target modifications.[2] |
| Molar Excess of Reagent | 10 - 50 fold | A higher excess can drive the reaction to completion but may also lead to non-specific labeling. |
| Reaction Time | 2 - 16 hours | Should be optimized for the specific protein and reaction conditions to ensure complete alkylation while minimizing side reactions.[3] |
Technique 2: Two-Step Labeling via Click Chemistry
For applications requiring higher specificity and biocompatibility, this compound can be converted to its corresponding azide derivative. This allows for subsequent labeling of alkyne-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[6][7]
Experimental Protocol: Synthesis of (Z,Z,Z)-17-Azido-3,6,9-heptadecatriene and Click Chemistry Labeling
Part A: Synthesis of (Z,Z,Z)-17-Azido-3,6,9-heptadecatriene
This protocol is based on standard procedures for converting alkyl bromides to azides.[8][9]
-
Materials and Reagents:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Deionized water
-
Diethyl ether or other organic solvent for extraction
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
-
Procedure:
-
Dissolve this compound in DMF.
-
Add a 1.5 to 3-fold molar excess of sodium azide.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add deionized water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude (Z,Z,Z)-17-Azido-3,6,9-heptadecatriene.
-
Purify the product by column chromatography if necessary.
-
Part B: Click Chemistry Labeling Protocol
This protocol outlines a general procedure for labeling an alkyne-modified protein with the synthesized azido-lipid.[6][10]
-
Materials and Reagents:
-
Alkyne-modified protein
-
(Z,Z,Z)-17-Azido-3,6,9-heptadecatriene
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent: Sodium ascorbate
-
Copper ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.0-8.0
-
-
Procedure:
-
Prepare a stock solution of the alkyne-modified protein in the reaction buffer.
-
Prepare a stock solution of (Z,Z,Z)-17-Azido-3,6,9-heptadecatriene in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and the copper ligand.
-
In a reaction tube, add the alkyne-modified protein.
-
Add the (Z,Z,Z)-17-Azido-3,6,9-heptadecatriene stock solution to the protein solution (typically a 10- to 50-fold molar excess).
-
Add the copper ligand, followed by CuSO₄. A typical final concentration is 1 mM CuSO₄ and 5 mM ligand.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction for 1-4 hours at room temperature.
-
The labeled protein can be purified by size exclusion chromatography or dialysis.
-
Verify the labeling by SDS-PAGE with in-gel fluorescence (if a fluorescent alkyne was used) or by mass spectrometry.
-
Quantitative Data for Click Chemistry Labeling
The following table provides typical concentrations for a click chemistry reaction.
| Component | Final Concentration | Notes |
| Alkyne-modified Protein | 10 - 100 µM | Dependent on the specific experiment. |
| Azido-lipid | 100 µM - 5 mM | A significant molar excess is used to ensure efficient labeling. |
| CuSO₄ | 0.1 - 1 mM | The catalyst for the reaction. |
| Sodium Ascorbate | 1 - 10 mM | Reduces Cu(II) to the active Cu(I) state.[6] |
| Copper Ligand (e.g., THPTA) | 0.5 - 5 mM | Stabilizes the Cu(I) catalyst and improves reaction efficiency.[6] |
Visualizations
Caption: Workflow for direct covalent labeling of proteins.
Caption: Workflow for two-step labeling via click chemistry.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Approaches to identify protein adducts produced by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. interchim.fr [interchim.fr]
- 8. rsc.org [rsc.org]
- 9. mdhv.ca [mdhv.ca]
- 10. confluore.com [confluore.com]
Application Notes and Protocols for Assessing the Bio-incorporation of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a synthetic polyunsaturated fatty acid analog characterized by a bromine atom at the terminus of its acyl chain. This structural modification provides a unique chemical handle for tracing its metabolic fate and assessing its incorporation into complex lipids within biological systems. These application notes provide detailed methodologies for researchers to quantify the bio-incorporation of this compound and to investigate its effects on cellular signaling pathways. The protocols outlined below leverage advanced analytical techniques, including mass spectrometry and fluorescence microscopy, to offer a comprehensive toolkit for studying the cellular life of this novel fatty acid analog.
Quantitative Analysis of Bio-incorporation by Mass Spectrometry
Mass spectrometry is a powerful tool for the sensitive and specific quantification of lipids.[1] The presence of the bromine atom in this compound provides a distinct isotopic signature that can be readily detected. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed to measure the incorporation of the brominated fatty acid into cellular lipid pools.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust method for the analysis of fatty acids after their conversion to volatile fatty acid methyl esters (FAMEs).[2]
Experimental Protocol: GC-MS Analysis of this compound Incorporation
1. Cell Culture and Treatment: a. Culture cells of interest (e.g., HepG2, 3T3-L1 adipocytes) to desired confluency. b. Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., ethanol or DMSO).
2. Lipid Extraction: a. Harvest cells and wash twice with cold phosphate-buffered saline (PBS). b. Perform a total lipid extraction using a modified Bligh and Dyer method. For a 10 cm plate of cells: i. Add 1 mL of a 1:2 (v/v) chloroform:methanol mixture to the cell pellet. ii. Vortex vigorously for 15 minutes. iii. Add 0.25 mL of chloroform and vortex for 1 minute. iv. Add 0.25 mL of water and vortex for 1 minute. v. Centrifuge at 1,000 x g for 10 minutes to separate the phases. vi. Carefully collect the lower organic phase containing the lipids into a new glass tube.
3. Fatty Acid Methyl Ester (FAME) Derivatization: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 2 mL of 2% (v/v) sulfuric acid in methanol to the dried lipid film. c. Heat at 80°C for 1 hour in a sealed tube. d. Allow the tube to cool to room temperature. e. Add 1 mL of hexane and 0.5 mL of water, and vortex to extract the FAMEs into the hexane layer. f. Collect the upper hexane layer containing the FAMEs.
4. GC-MS Analysis: a. Inject 1 µL of the FAME extract onto a suitable GC column (e.g., a polar capillary column like a DB-WAX). b. Use a temperature program that allows for the separation of a wide range of FAMEs. A typical program might be: initial temperature of 100°C, ramp to 240°C at 3°C/min, and hold for 15 minutes. c. The mass spectrometer can be operated in either full scan mode to identify the brominated FAME or in selected ion monitoring (SIM) mode for targeted quantification. Due to the bromine isotopes (79Br and 81Br), the molecular ion and characteristic fragments will have a distinctive M/M+2 isotopic pattern.
Data Presentation:
The quantitative data obtained from the GC-MS analysis should be summarized in a table. The amount of incorporated this compound can be expressed as a percentage of total fatty acids or as an absolute amount if an appropriate internal standard is used.
Table 1: GC-MS Quantification of this compound Bio-incorporation
| Treatment Group | Concentration (µM) | Incubation Time (h) | Incorporated Brominated Fatty Acid (% of Total Fatty Acids) |
| Vehicle Control | 0 | 24 | Not Detected |
| Compound X | 10 | 6 | User-generated data |
| Compound X | 10 | 12 | User-generated data |
| Compound X | 10 | 24 | User-generated data |
| Compound X | 50 | 24 | User-generated data |
User-generated data should be filled in based on experimental results.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS based quantification of brominated fatty acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the advantage of analyzing intact complex lipids, allowing for the identification of which lipid species the brominated fatty acid has been incorporated into.
Experimental Protocol: LC-MS/MS Analysis of this compound in Lipid Species
1. Cell Culture, Treatment, and Lipid Extraction: a. Follow steps 1 and 2 from the GC-MS protocol.
2. LC-MS/MS Analysis: a. Resuspend the dried lipid extract in a suitable solvent for reverse-phase chromatography (e.g., methanol/chloroform 1:1 v/v). b. Use a C18 column for the separation of lipid classes. c. The mobile phases typically consist of a gradient of acetonitrile/water and isopropanol/acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization. d. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS/MS fragmentation spectra. e. For targeted quantification, a Multiple Reaction Monitoring (MRM) method can be developed.[3] The precursor ion will be the m/z of the lipid species containing the brominated fatty acid, and the product ion will be a characteristic fragment, such as the brominated fatty acyl chain itself.
Data Presentation:
The results can be presented in a table showing the relative or absolute abundance of different lipid classes containing the brominated fatty acid.
Table 2: LC-MS/MS Analysis of this compound Distribution in Lipid Classes
| Lipid Class | Vehicle Control (Relative Abundance) | Treated Cells (Relative Abundance) | Fold Change |
| Phosphatidylcholine (PC) | User-generated data | User-generated data | User-generated data |
| Phosphatidylethanolamine (PE) | User-generated data | User-generated data | User-generated data |
| Triglycerides (TG) | User-generated data | User-generated data | User-generated data |
| Cholesterol Esters (CE) | User-generated data | User-generated data | User-generated data |
User-generated data should be filled in based on experimental results.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS based lipidomic analysis.
Visualization of Bio-incorporation by Fluorescence Microscopy
To visualize the subcellular localization of the incorporated fatty acid, a fluorescent derivative of this compound can be synthesized or a fluorescent fatty acid analog can be used as a proxy.
Experimental Protocol: Fluorescence Microscopy of Fatty Acid Analog Uptake
1. Synthesis of a Fluorescent Probe (Optional): a. A fluorescent dye (e.g., BODIPY, NBD) can be chemically conjugated to the carboxylic acid end of this compound.
2. Cell Culture and Labeling: a. Plate cells on glass-bottom dishes suitable for microscopy. b. Incubate cells with the fluorescently labeled brominated fatty acid or a commercially available fluorescent fatty acid analog (e.g., BODIPY FL C16) at a low concentration (e.g., 1-5 µM) for a short period (e.g., 15-30 minutes) to observe initial uptake and trafficking. c. For co-localization studies, specific organelle trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) can be added according to the manufacturer's instructions.
3. Live-Cell Imaging: a. Wash the cells with fresh, pre-warmed media to remove excess fluorescent probe. b. Image the cells using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. c. Acquire images over time to track the dynamic movement and localization of the fluorescent fatty acid.
Data Presentation:
The results are primarily qualitative, presented as fluorescence images. Quantitative analysis can be performed by measuring the fluorescence intensity in different cellular compartments.
Table 3: Subcellular Distribution of Fluorescent Fatty Acid Analog
| Cellular Compartment | Mean Fluorescence Intensity (Arbitrary Units) |
| Lipid Droplets | User-generated data |
| Endoplasmic Reticulum | User-generated data |
| Mitochondria | User-generated data |
| Plasma Membrane | User-generated data |
User-generated data should be filled in based on image analysis.
Experimental Workflow for Fluorescence Microscopy
Caption: Workflow for visualizing fatty acid uptake via fluorescence microscopy.
Investigation of Signaling Pathway Modulation
Fatty acids and their metabolites can act as signaling molecules, influencing pathways that regulate metabolism and inflammation. Key pathways include those mediated by Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated Protein Kinase (AMPK).[4][5][6]
PPAR Activation Assay
Experimental Protocol: Luciferase Reporter Assay for PPAR Activation
1. Cell Culture and Transfection: a. Plate cells (e.g., HEK293T) in a 24-well plate. b. Co-transfect cells with a PPAR expression vector (e.g., PPARα, PPARγ), a luciferase reporter plasmid containing a PPAR response element (PPRE), and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Cell Treatment and Luciferase Assay: a. After 24 hours, treat the transfected cells with this compound, a known PPAR agonist (positive control, e.g., rosiglitazone for PPARγ), and a vehicle control. b. After another 24 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
Data Presentation:
The data can be presented as fold activation of luciferase activity relative to the vehicle control.
Table 4: PPAR Activation by this compound
| Treatment | Concentration (µM) | PPARα Activation (Fold Change) | PPARγ Activation (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| Positive Control | 1 | User-generated data | User-generated data |
| Compound X | 10 | User-generated data | User-generated data |
| Compound X | 50 | User-generated data | User-generated data |
User-generated data should be filled in based on experimental results.
Signaling Pathway of PPAR Activation
Caption: Simplified PPAR signaling pathway activated by a fatty acid ligand.
AMPK Activation Assay
Experimental Protocol: Western Blot for AMPK Phosphorylation
1. Cell Culture and Treatment: a. Culture cells (e.g., C2C12 myotubes) and treat with this compound, a known AMPK activator (positive control, e.g., AICAR), and a vehicle control for a short time course (e.g., 30, 60, 120 minutes).
2. Protein Extraction and Western Blotting: a. Lyse the cells and determine the protein concentration. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK. d. Use a secondary antibody conjugated to horseradish peroxidase and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation:
Quantify the band intensities and present the data as the ratio of phosphorylated AMPK to total AMPK.
Table 5: AMPK Activation by this compound
| Treatment | Time (min) | p-AMPK/Total AMPK Ratio (Fold Change) |
| Vehicle Control | 60 | 1.0 |
| Positive Control | 60 | User-generated data |
| Compound X | 30 | User-generated data |
| Compound X | 60 | User-generated data |
| Compound X | 120 | User-generated data |
User-generated data should be filled in based on experimental results.
References
- 1. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omega-3 Polyunsaturated Fatty Acids Antagonize Macrophage Inflammation via Activation of AMPK/SIRT1 Pathway | PLOS One [journals.plos.org]
- 6. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. Due to its long hydrocarbon chain and halogenation, this compound is expected to have very low solubility in aqueous solutions, a common challenge in experimental settings.
Troubleshooting Guide
Issue 1: Compound precipitates out of aqueous solution upon addition from an organic stock.
Possible Cause: The compound is highly hydrophobic and is not soluble in the aqueous buffer at the desired concentration. The organic solvent from the stock solution is rapidly diluted, causing the compound to crash out.
Solutions:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous medium.
-
Use a Co-solvent: Introducing a biocompatible co-solvent can increase the solubility of hydrophobic compounds.[1][2] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[1] It is crucial to keep the final concentration of the co-solvent low (typically <1-5%) to avoid affecting the biological system.[1]
-
Employ Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, effectively dispersing them in an aqueous solution.[3][4] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments. The surfactant concentration should be above its critical micelle concentration (CMC).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.[5][6][7][8] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[8]
Experimental Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How do I prepare a stock solution of this compound?
A2: A high-concentration stock solution should be prepared in an organic solvent in which the compound is freely soluble. Good starting choices would be dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). For example, a 10 mM or 100 mM stock in DMSO is a common starting point. Store stock solutions at -20°C or -80°C to minimize solvent evaporation and degradation.
Q3: Which solubilization method is best for my experiment?
A3: The best method depends on your specific application and the sensitivity of your experimental system to the solubilizing agents.
-
Co-solvents (e.g., DMSO): Simple and widely used.[1] However, they can be toxic to some cells or interfere with certain enzymes at higher concentrations. Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
-
Surfactants (e.g., Tween® 80): Effective at low concentrations, but can disrupt cell membranes or interfere with protein-protein interactions.[3]
-
Cyclodextrins (e.g., HP-β-CD): Generally well-tolerated by cells and are effective at encapsulating lipid-like molecules.[7][8] They are often a good choice for in vitro and in vivo studies.
The following table summarizes a hypothetical comparison of these methods:
| Method | Vehicle | Typical Final Conc. | Pros | Cons |
| Co-solvent | DMSO | 0.1 - 1% | Simple to use, effective for many compounds. | Can be toxic to cells, may affect protein function. |
| Surfactant | Tween® 80 | 0.01 - 0.1% | High solubilizing capacity at low concentrations. | Can disrupt cell membranes, may interfere with assays. |
| Cyclodextrin | HP-β-CD | 1 - 10 mM | Low toxicity, high biocompatibility.[7] | Can sometimes extract cholesterol from cell membranes. |
Q4: How can I determine the maximum achievable soluble concentration with a given method?
A4: You can perform a solubility test. The "shake-flask method" is a standard approach.[9] An excess amount of the compound is added to the chosen solvent system (e.g., buffer with 1% DMSO), agitated for a set period (e.g., 24-48 hours) to reach equilibrium, and then the undissolved compound is removed by centrifugation or filtration.[9] The concentration of the dissolved compound in the supernatant is then measured, typically by HPLC or LC-MS.
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution (Optional): If lower concentrations are needed, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Solution: Add a small volume of the DMSO stock to your aqueous buffer with vigorous vortexing. The final DMSO concentration should ideally be below 1%.
-
Example: To make a 10 µM solution in 1 mL of buffer with 0.1% DMSO, add 1 µL of the 10 mM DMSO stock to 999 µL of buffer.
-
-
Observation: Visually inspect the solution for any signs of precipitation (cloudiness, particles). If precipitation occurs, the concentration is too high for this level of co-solvent.
Protocol 2: Solubilization using a Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 50 mM). Gently warm and stir to fully dissolve.
-
Prepare Compound Stock: Prepare a concentrated stock of this compound in a small amount of a volatile organic solvent like ethanol or methanol.
-
Complexation: Add the compound stock to the HP-β-CD solution. The molar ratio of cyclodextrin to the compound is typically high (e.g., 100:1).
-
Solvent Evaporation: Stir the mixture at room temperature for several hours or overnight to allow for complex formation. If a volatile organic solvent was used, it can be removed under a stream of nitrogen or by vacuum.
-
Sterilization: Filter the final solution through a 0.22 µm filter.
Workflow for Cyclodextrin Complexation:
Caption: Protocol for solubilizing a hydrophobic compound using cyclodextrin.
Hypothetical Signaling Pathway Involvement
While the specific biological targets of this compound are unknown, lipid-like molecules can often interact with cell membranes or intracellular lipid-sensing pathways. The diagram below illustrates a hypothetical pathway where such a compound might act as a ligand for a nuclear receptor, a common mechanism for lipophilic molecules.
Caption: Hypothetical signaling pathway for a lipophilic compound.
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Practical Considerations and Challenges Involved in Surfactant Enhanced Bioremediation of Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines for surfactant selection to treat petroleum hydrocarbon-contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. touroscholar.touro.edu [touroscholar.touro.edu]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
preventing degradation of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a polyunsaturated bromoalkane.[1][2][3] Its structure, featuring multiple double bonds, makes it susceptible to degradation through pathways like oxidation.[4][5][6] The bromine atom also introduces the possibility of elimination and nucleophilic substitution reactions.[7][8][9] This inherent instability can impact experimental reproducibility and the purity of the compound.
Q2: What are the primary pathways of degradation for this compound?
A2: The two main degradation pathways are:
-
Oxidation: The polyunsaturated chain is prone to oxidation, especially when exposed to air (oxygen), light, and elevated temperatures. This can lead to the formation of various oxidation byproducts, compromising the sample's integrity.[4]
-
Elimination and Nucleophilic Substitution: As a bromoalkane, it can undergo elimination of hydrogen bromide to form additional double bonds or nucleophilic substitution where the bromide is replaced by another group, particularly in the presence of bases or nucleophiles.[7][9][10]
Q3: How should I properly store this compound?
A3: Proper storage is critical to maintain the compound's integrity. It is recommended to store it at -20°C.[1] To minimize oxidation, it should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Q4: Can I use antioxidants to prevent degradation?
A4: Yes, antioxidants can be effective in preventing oxidation of the polyunsaturated chain. The addition of antioxidants like tert-butylhydroquinone (TBHQ) has been shown to significantly inhibit the oxidation of polyunsaturated fatty acids.[4] The suitability and concentration of an antioxidant should be determined based on the specific experimental requirements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound purity over time in storage. | Oxidation due to exposure to air and/or light. | Store the compound at -20°C under an inert atmosphere (argon or nitrogen) in a light-protected vial. |
| Unexpected side products in reactions involving bases. | Base-induced elimination of HBr. | Use non-nucleophilic, sterically hindered bases if a basic medium is required. Run the reaction at the lowest possible temperature. |
| Formation of an alcohol analog of the compound. | Hydrolysis of the bromoalkane by water. | Ensure all solvents and reagents are anhydrous. Perform reactions under an inert, dry atmosphere. |
| Inconsistent experimental results. | Degradation of the starting material. | Before use, verify the purity of this compound using an appropriate analytical technique (e.g., NMR, GC-MS). |
| Discoloration of the compound (e.g., turning yellow/brown). | Likely due to oxidation and polymerization. | Discard the sample as it is likely significantly degraded. For future prevention, strictly adhere to proper storage and handling protocols. |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Inert Atmosphere: Before use, allow the vial containing the compound to warm to room temperature in a desiccator to prevent condensation of moisture.
-
Aliquotting: If using small quantities, it is advisable to make aliquots under an inert atmosphere to avoid repeated exposure of the main stock to air.
-
Solvent Selection: Use deoxygenated solvents for preparing solutions. Solvents can be deoxygenated by bubbling argon or nitrogen through them for at least 30 minutes.
-
Reaction Conditions: When using this compound in a reaction, maintain an inert atmosphere over the reaction mixture.
-
Post-Reaction Work-up: Minimize exposure to air and light during extraction and purification steps. Rotary evaporation should be performed at low temperatures.
Visualizing Degradation and Prevention
Below are diagrams illustrating the potential degradation pathways and a recommended experimental workflow to minimize degradation.
Caption: Potential degradation pathways for this compound.
Caption: Recommended experimental workflow for handling the compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. savemyexams.com [savemyexams.com]
- 8. scribd.com [scribd.com]
- 9. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Optimizing Reaction Conditions for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of reaction conditions for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, a long-chain polyunsaturated bromoalkane. The synthesis typically involves two key stages: the stereoselective formation of the (Z,Z,Z)-triene backbone and the selective bromination of the terminal double bond.
Issue 1: Low Stereoselectivity in (Z)-Alkene Formation
Question: My synthesis of the triene precursor results in a mixture of (E) and (Z) isomers, leading to a low yield of the desired (Z,Z,Z) configuration. How can I improve the stereoselectivity?
Answer: Achieving high (Z)-selectivity is crucial. Several methods can be employed, each with its own set of parameters to optimize.
Potential Causes and Solutions:
-
Suboptimal Wittig Reaction Conditions: The Wittig reaction is a common method for forming C=C bonds. To favor the (Z)-alkene, non-stabilized ylides in aprotic, polar solvents are typically used.
-
Troubleshooting:
-
Ylide Type: Ensure you are using a non-stabilized or semi-stabilized ylide. Stabilized ylides tend to produce (E)-alkenes.
-
Solvent: Use solvents like THF or DMSO.
-
Temperature: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor kinetic control, which often leads to the (Z)-isomer.
-
Additives: The presence of lithium salts can decrease (Z)-selectivity. Salt-free conditions may improve the outcome.
-
-
-
Inefficient Alkyne Partial Hydrogenation: The use of Lindlar's catalyst for the partial hydrogenation of an alkyne precursor is another standard method for synthesizing (Z)-alkenes.
-
Troubleshooting:
-
Catalyst Activity: The catalyst (palladium on calcium carbonate, poisoned with lead) can have varying activity. Ensure you are using a high-quality, properly prepared catalyst. Over-hydrogenation to the alkane can occur if the catalyst is too active or not sufficiently poisoned.
-
Poisoning: Quinoline is often used as a poison to prevent over-reduction. The amount of quinoline may need to be optimized.
-
Hydrogen Pressure: Use a low hydrogen pressure (e.g., atmospheric pressure) to avoid over-reduction.
-
Reaction Monitoring: Carefully monitor the reaction progress by techniques like GC-MS or TLC to stop the reaction once the alkyne has been consumed.
-
-
Summary of Conditions for High (Z)-Selectivity:
| Method | Key Parameters for High (Z)-Selectivity | Typical Conditions |
| Wittig Reaction | Non-stabilized ylide, Aprotic polar solvent, Low temperature | Ylide from alkyltriphenylphosphonium bromide + n-BuLi in THF at -78 °C |
| Alkyne Hydrogenation | Lindlar's catalyst, Catalyst poison, Low H₂ pressure | Pd/CaCO₃, quinoline, H₂ (1 atm), in hexane or ethanol |
| Julia-Kocienski Olefination | Specific sulfone reagents and bases | 1-Methyl-1H-tetrazol-5-yl (MT) alkyl sulfones with LiHMDS in THF at low temperatures can give high Z-selectivity.[1] |
Issue 2: Non-selective Bromination of the Polyene
Question: During the bromination step, I am observing the addition of bromine to the internal (Z)-double bonds in addition to the desired terminal bromination. How can I achieve selective bromination of the terminal alkene?
Answer: Selectivity is a significant challenge when working with polyunsaturated compounds. The internal double bonds have similar or even higher reactivity towards electrophilic bromine compared to the terminal one. Therefore, a carefully chosen brominating agent and reaction conditions are essential.
Potential Causes and Solutions:
-
Harsh Brominating Agents: Using molecular bromine (Br₂) often leads to non-selective addition across all double bonds.[2][3]
-
Troubleshooting:
-
Milder Reagents: Employ a milder and more selective brominating agent. 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCO) has been shown to be an excellent reagent for the selective bromination of polyenes under mild conditions.[4]
-
Radical Addition of HBr: An alternative to electrophilic bromination is the anti-Markovnikov radical addition of HBr to the terminal double bond. This reaction is typically initiated by peroxides (e.g., benzoyl peroxide, AIBN) or light and is highly selective for the terminal position.[5][6][7]
-
-
-
Lack of Protecting Groups: If selective bromination proves difficult, a protecting group strategy may be necessary.
-
Troubleshooting:
-
Temporary Halogenation: The internal double bonds can be temporarily protected by bromination to form trans-1,2-dibromoalkanes. After the selective modification of the terminal group, the internal alkenes can be regenerated using zinc dust.[1]
-
Diels-Alder Protection: While less common for simple alkenes, a Diels-Alder reaction can be used to protect a diene system.
-
-
Recommended Selective Bromination Protocol (Radical Addition):
A detailed protocol for the anti-Markovnikov hydrobromination of a terminal alkene is provided in the "Experimental Protocols" section below.
Issue 3: Product Instability and Decomposition
Question: My final product, this compound, appears to be unstable and decomposes during workup or purification. What precautions should I take?
Answer: Long-chain polyunsaturated molecules can be susceptible to oxidation and isomerization, especially when a bromo-substituent is present.
Potential Causes and Solutions:
-
Oxidation: The multiple double bonds are prone to oxidation by atmospheric oxygen.
-
Troubleshooting:
-
Inert Atmosphere: Perform all reactions, workups, and storage under an inert atmosphere (e.g., argon or nitrogen).
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during storage.
-
-
-
Isomerization: The (Z)-double bonds can isomerize to the more stable (E)-isomers, especially in the presence of acid, base, or light.
-
Troubleshooting:
-
Neutral pH: Maintain a neutral pH during workup procedures. Use weak bases like sodium bicarbonate for neutralization instead of strong bases.
-
Light Protection: Protect the compound from light by using amber-colored glassware or wrapping the reaction vessel and storage containers in aluminum foil.
-
Low Temperature: Keep the temperature low during purification and storage to minimize decomposition.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to prepare the (Z,Z,Z)-triene backbone?
A1: A convergent synthesis is often the most efficient approach. This could involve the coupling of smaller, stereochemically defined fragments. For instance, a C10 fragment containing two (Z)-double bonds could be coupled with a C7 fragment containing one (Z)-double bond and a terminal alkyne, followed by partial hydrogenation of the alkyne to the (Z)-alkene. The Julia-Kocienski olefination and the Wittig reaction are powerful tools for constructing the (Z)-alkenes with high stereoselectivity.[1][8]
Q2: How can I confirm the stereochemistry of the double bonds in my product?
A2: ¹H NMR spectroscopy is a key technique. The coupling constants (J-values) for protons across a double bond are characteristically different for (Z) and (E) isomers. For (Z)-alkenes, the J-value is typically in the range of 7-12 Hz, while for (E)-alkenes, it is larger, around 12-18 Hz. ¹³C NMR can also be useful, as the chemical shifts of the allylic carbons are sensitive to the double bond geometry.
Q3: Can I use N-Bromosuccinimide (NBS) for the selective bromination of the terminal double bond?
A3: NBS is typically used for allylic or benzylic bromination via a radical mechanism.[9] While it can be used for alkene bromination under certain conditions, achieving high selectivity for the terminal double bond in a polyunsaturated system might be challenging and could lead to a mixture of products, including allylic bromination at the internal positions. Anti-Markovnikov addition of HBr generated in situ is generally a more reliable method for terminal bromination.
Q4: What are the key safety precautions when working with brominating agents?
A4: Bromine (Br₂) is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Reagents like TBCO and NBS are solids and are generally safer to handle, but care should still be taken to avoid inhalation of dust and skin contact. Always consult the Safety Data Sheet (SDS) for any reagent before use.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of a (Z)-Alkene via Wittig Reaction
This protocol provides a general procedure for the synthesis of a (Z)-alkene from an aldehyde and a phosphonium ylide.
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend the appropriate alkyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Olefination:
-
Dissolve the aldehyde (1.0 eq.) in anhydrous THF in a separate flame-dried flask under argon.
-
Cool the aldehyde solution to -78 °C.
-
Slowly add the ylide solution to the aldehyde solution via cannula.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the (Z)-alkene.
-
Protocol 2: Selective Anti-Markovnikov Hydrobromination of a Terminal Alkene
This protocol describes the selective bromination of a terminal double bond in the presence of internal double bonds using radical addition of HBr.
-
Reaction Setup:
-
In a quartz reaction vessel, dissolve the polyunsaturated starting material (e.g., (Z,Z,Z)-3,6,9-heptadecatriene, 1.0 eq.) in a suitable solvent like isooctane.[6]
-
Add a radical initiator such as benzoyl peroxide or AIBN (0.1 eq.).
-
Add a source of HBr. This can be aqueous HBr (48%) or HBr generated in situ. A photoirradiative method for generating HBr from an alkane and bromine has been reported to be effective.[6]
-
-
Reaction Execution:
-
If using a chemical initiator, heat the reaction mixture to the appropriate temperature (e.g., 80 °C for AIBN).
-
If using photoinitiation, irradiate the mixture with a UV lamp at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product quickly via column chromatography on silica gel, using a non-polar eluent system and keeping the column cold if necessary to minimize decomposition.
-
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: A convergent synthetic workflow for this compound.
Decision Pathway for Optimizing (Z)-Alkene Synthesis
Caption: Decision tree for optimizing the stereoselective synthesis of (Z)-alkenes.
Troubleshooting Logic for Selective Bromination
Caption: Troubleshooting flowchart for achieving selective terminal bromination.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Selective bromination of polyenes by 2,4,4,6-tetrabromocyclohexa-2,5-dienone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. Given the limited specific literature on this compound, the following guidance is based on general principles for handling polyunsaturated fatty acid (PUFA) derivatives and brominated hydrocarbons.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a biochemical reagent with the molecular formula C₁₇H₂₉Br.[1][2] It is a derivative of a C17 triene, structurally related to polyunsaturated fatty acids. It is often used as a biological material or an organic compound in life science research and as an intermediate in organic synthesis, such as for isotope-labeled linolenic acid.[3][4][5]
2. What are the primary applications of this compound?
While specific applications are not extensively documented in public literature, its structure suggests its use as a synthetic building block in the development of more complex molecules, potentially including anti-inflammatory agents or other bioactive lipids.[6][7] The terminal bromide allows for various coupling reactions, and the polyunsaturated chain mimics naturally occurring fatty acids.
3. How should this compound be stored?
Due to the presence of multiple double bonds, the compound is susceptible to oxidation. It should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[2] For long-term stability, storage at -80°C is recommended, similar to best practices for polyunsaturated fatty acids.[8]
Troubleshooting Guide
Synthesis & Purification Issues
Question: I am experiencing low yields in a synthesis reaction using this compound as a precursor, potentially a Grignard reaction. What are the common causes?
Answer: Low yields in reactions involving bromoalkenes like this, especially in Grignard reactions, can stem from several factors:
-
Moisture: Grignard reagents are highly reactive with water, which will quench the reagent and prevent it from reacting with your desired electrophile.[9] Ensure all glassware is oven-dried and cooled under a stream of inert gas, and use anhydrous solvents.
-
Oxidation: The polyunsaturated chain can be sensitive to oxidation, which may be initiated by air or trace metal impurities. Degas your solvents and perform the reaction under a strict inert atmosphere.
-
Side Reactions: The Grignard reagent, once formed, is a strong base and can be involved in side reactions if your reaction partners have acidic protons.[10]
-
Magnesium Quality: Ensure the magnesium turnings are fresh and have an unoxidized surface for efficient reaction initiation.
Question: I am having difficulty purifying the compound after a reaction. What purification strategies are recommended?
Answer: Purification of long-chain, non-polar compounds can be challenging.
-
Column Chromatography: This is the most common method. Use a silica gel column with a non-polar mobile phase, such as a gradient of hexane and ethyl acetate or hexane and diethyl ether. The choice of solvent system will depend on the polarity of the product.
-
Removal of Bromine-Reactive Impurities: If your product is contaminated with unreacted starting material or other bromine-reactive species, specialized purification techniques may be needed. In industrial processes for hydrocarbons, adsorbents like zeolites are sometimes used to remove such impurities.[11]
-
Low-Temperature Crystallization: If the product is a solid or a waxy substance at low temperatures, recrystallization from an appropriate solvent at low temperatures might be an effective purification method.
Experimental & Analytical Issues
Question: My compound appears to be degrading during my biological experiments in aqueous media. How can I improve its stability?
Answer: The polyunsaturated nature of this compound makes it prone to oxidation, especially in aqueous buffers exposed to air and light.
-
Use of Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) or tocopherol in your stock solutions and experimental media to prevent free radical-mediated oxidation.[8]
-
Degassed Buffers: Prepare your experimental buffers with deoxygenated water and keep the experiments under low-light conditions.
-
Carrier Molecules: For cell-based assays, consider using a carrier protein like bovine serum albumin (BSA) to improve solubility and stability in the culture medium.
Question: I am getting ambiguous results from my NMR and Mass Spectrometry analyses. What could be the issue?
Answer: Ambiguous analytical results often point to sample impurity or degradation.
-
Oxidation Products: The presence of multiple peaks in the NMR spectrum, particularly in the aldehyde or peroxide regions, can indicate oxidation of the double bonds. Similarly, mass spectrometry might show peaks corresponding to the addition of oxygen atoms.
-
Isomerization: The cis (Z) double bonds can potentially isomerize to trans (E) under certain conditions (e.g., exposure to acid, heat, or light), leading to a complex mixture of isomers that is difficult to interpret by NMR.
To mitigate these issues, ensure your sample is freshly purified and handled under an inert atmosphere. Prepare analytical samples immediately before analysis.
Experimental Protocols & Data
General Protocol for a Coupling Reaction (e.g., Suzuki or Sonogashira)
This is a generalized protocol and should be optimized for your specific reaction.
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., THF, dioxane, or DMF).
-
Addition of Reagents: Add the coupling partner (e.g., a boronic acid or a terminal alkyne, typically 1.1-1.5 equivalents), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or an amine base, 2-3 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes key physical and analytical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₉Br | [1][2] |
| Molecular Weight | 313.32 g/mol | [1] |
| CAS Number | 156559-07-8 | [1][2] |
| Storage Temperature | -20°C | [2] |
Note: For research use only. Not intended for diagnostic or therapeutic use.[1][12][13]
Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in synthesis.
Hypothetical Synthesis of a Bioactive Lipid
Caption: A hypothetical reaction pathway using the title compound.
Factors Affecting Compound Stability
Caption: Key factors that can lead to the degradation of the compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound – 艾博立生物 [ablybio.cn]
- 4. This compound, CAS [[156559-07-8]] | BIOZOL [biozol.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and discovery of ω-3 polyunsaturated fatty acid- alkanolamine (PUFA-AA) derivatives as anti-inflammatory agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. leah4sci.com [leah4sci.com]
- 11. US20130006032A1 - Process for reducing the bromine index of a hydrocarbon - Google Patents [patents.google.com]
- 12. scbt.com [scbt.com]
- 13. scbt.com [scbt.com]
Technical Support Center: Purification of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. The following information offers guidance on purification strategies to obtain a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: When synthesized from a linolenic acid derivative via a Hunsdiecker-type reaction, common impurities may include:
-
Unreacted Starting Materials: Residual silver carboxylate or the carboxylic acid precursor.
-
Isomeric Byproducts: Geometrical (E/Z) isomers of the desired product can form.
-
Side-Reaction Products: Symmetrical coupling products (R-R) from the radical mechanism of the Hunsdiecker reaction can be a significant impurity.
-
Solvent Residues: Residual solvents from the reaction and initial work-up, such as carbon tetrachloride if used.
-
Degradation Products: Polyunsaturated compounds can be susceptible to oxidation or polymerization, especially if exposed to heat, light, or air for extended periods.
Q2: What is the expected solubility of this compound?
A2: As a long-chain, nonpolar molecule, this compound is expected to be soluble in nonpolar organic solvents and have low solubility in polar solvents.[1][2][3][4][5] The following table provides a qualitative solubility profile.
| Solvent Class | Examples | Expected Solubility |
| Nonpolar Aprotic | Hexane, Heptane, Toluene, Diethyl Ether | High |
| Polar Aprotic | Dichloromethane (DCM), Chloroform | Moderate to High |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc) | Moderate |
| Polar Protic | Methanol, Ethanol | Low |
| Highly Polar | Water | Insoluble |
Q3: Is this compound stable?
A3: Polyunsaturated alkyl halides can be sensitive to heat, light, and oxygen.[6] The multiple double bonds in the molecule make it susceptible to oxidation and polymerization. The carbon-bromine bond can also undergo homolytic cleavage when exposed to UV light.[6] For long-term storage, it is recommended to keep the compound at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Purification
Issue 1: Low Purity After Initial Work-up
Symptom: Preliminary analysis (e.g., TLC, ¹H NMR) of the crude product shows multiple spots or complex signal patterns.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | Ensure the Hunsdiecker reaction has gone to completion. Monitor the reaction by TLC if possible. Consider optimizing reaction time and temperature. |
| Presence of Multiple Byproducts | The Hunsdiecker reaction with unsaturated substrates can be low-yielding and produce various side products.[7][8] A multi-step purification strategy will likely be necessary, starting with flash column chromatography. |
| Degradation of the Product | Minimize exposure of the crude product to heat, light, and air. Use an antioxidant like BHT (butylated hydroxytoluene) during work-up and storage if compatible with downstream applications. |
Issue 2: Difficulty with Flash Column Chromatography Separation
Symptom: Poor separation of the desired product from impurities on a silica gel column.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Solvent System | The compound is highly nonpolar. Start with a very nonpolar eluent and gradually increase polarity. Use TLC to develop an optimal solvent system that gives good separation between the product and impurities.[9][10][11] |
| Co-elution of Isomers | Geometrical isomers can be very difficult to separate on standard silica gel. Consider using a silver nitrate-impregnated silica gel column, which can separate compounds based on the degree and geometry of unsaturation.[12][13] |
| Compound Degradation on Silica | Some sensitive compounds can degrade on acidic silica gel. If degradation is suspected, consider using deactivated (neutral) silica gel or adding a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the eluent. |
Issue 3: Product Oils Out During Recrystallization
Symptom: The compound separates as an oil instead of forming crystals upon cooling the recrystallization solvent.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Low Melting Point | Low-melting compounds are notoriously difficult to recrystallize. Attempt recrystallization at very low temperatures (e.g., in a dry ice/acetone bath). |
| High Solubility in the Chosen Solvent | The compound may be too soluble even at low temperatures. Use a solvent in which the compound is only sparingly soluble at room temperature but soluble when hot. A two-solvent system (one in which it is soluble and one in which it is insoluble) may be necessary. |
| Presence of Impurities | Impurities can inhibit crystal formation. Purify the material by another method, such as column chromatography, before attempting recrystallization. |
Experimental Protocols
Flash Column Chromatography
Objective: To separate this compound from more polar and less polar impurities.
Materials:
-
Silica gel (230-400 mesh)
-
Glass column
-
Eluent (e.g., Hexane/Ethyl Acetate mixtures)
-
Crude this compound
-
TLC plates, developing chamber, and UV lamp
Methodology:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a nonpolar solvent (e.g., hexane or dichloromethane). Load the solution onto the top of the silica bed.
-
Elution: Begin elution with a nonpolar solvent and collect fractions. Gradually increase the polarity of the eluent as needed. A suggested starting gradient is provided in the table below.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Suggested Starting Eluent Systems for a Nonpolar Compound:
| Eluent System | Polarity | Application Notes |
| 100% Hexane or Heptane | Very Low | Start with this to elute very nonpolar impurities. |
| 1-5% Ethyl Acetate in Hexane | Low | A good starting point for eluting the desired product.[9][10][11] |
| 5-10% Diethyl Ether in Hexane | Low | An alternative to the ethyl acetate system. |
| 1-5% Dichloromethane in Hexane | Low | Can be effective if the above systems do not provide adequate separation. |
Vacuum Distillation
Objective: To purify the product from non-volatile impurities or those with significantly different boiling points.
Materials:
-
Short-path distillation apparatus
-
Vacuum pump and pressure gauge
-
Heating mantle and magnetic stirrer
-
Cold trap
Methodology:
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed.
-
Sample Addition: Place the crude, solvent-free oil in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system. A cold trap (e.g., liquid nitrogen or dry ice/acetone) should be in place between the apparatus and the pump.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask with stirring.
-
Distillation: The product will distill at a temperature lower than its atmospheric boiling point. Collect the distillate in the receiving flask. The boiling point of long-chain bromoalkanes decreases significantly under vacuum. While the exact boiling point is not available, for a C17 compound, distillation will likely require a good vacuum (e.g., <1 mmHg) and elevated temperatures.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A decision-making flowchart for troubleshooting the purification of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 6. benchchem.com [benchchem.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. adichemistry.com [adichemistry.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. sorbtech.com [sorbtech.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
minimizing side reactions with (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene
Welcome to the technical support center for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during experimentation with this polyunsaturated alkyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a long-chain polyunsaturated alkyl bromide. Its structure, featuring a terminal bromine atom and three Z-configured double bonds, makes it a valuable precursor in organic synthesis. It is primarily used in the synthesis of complex organic molecules, notably insect pheromones and other bioactive compounds, where the specific stereochemistry of the double bonds is crucial for biological activity.
Q2: What are the most common side reactions to expect when working with this compound?
The primary side reactions of concern are:
-
Isomerization: The Z (cis) double bonds are susceptible to isomerization to the more thermodynamically stable E (trans) isomers, particularly when exposed to heat, light, or certain catalysts.
-
Oxidation: The polyunsaturated chain is prone to oxidation, which can lead to the formation of various oxygenated byproducts and potentially polymerization.
-
Side Reactions Related to Coupling Chemistries: When used in coupling reactions, such as Grignard or Wurtz-type couplings, side reactions like homocoupling of the Grignard reagent (Wurtz coupling) can occur.
Q3: How can I minimize isomerization of the double bonds?
To minimize isomerization, it is crucial to:
-
Maintain Low Temperatures: Perform reactions at the lowest effective temperature.
-
Protect from Light: Use amber glassware or cover reaction vessels with aluminum foil.
-
Use Appropriate Catalysts: Select catalysts that are known to preserve double bond geometry. For example, in coupling reactions, copper-based catalysts are often preferred.
-
Limit Reaction Time: Extended reaction times can increase the likelihood of isomerization.
Q4: What precautions should I take to prevent oxidation?
To prevent oxidation:
-
Use Degassed Solvents: Solvents should be thoroughly degassed by methods such as sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: All reactions should be conducted under a positive pressure of an inert gas.
-
Use Fresh Reagents: Use freshly distilled solvents and recently purchased reagents to minimize the presence of peroxides.
-
Consider Antioxidants: In some cases, the addition of a radical scavenger like BHT (butylated hydroxytoluene) may be beneficial, although its compatibility with the desired reaction should be verified.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Coupling Reactions
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of starting material | Incomplete formation of the Grignard reagent from this compound. | Ensure magnesium turnings are activated (e.g., with a crystal of iodine or 1,2-dibromoethane). Use anhydrous and deoxygenated solvents (e.g., THF, diethyl ether). |
| Presence of water or other protic impurities. | Thoroughly dry all glassware and solvents. Ensure the electrophile is also anhydrous. | |
| Formation of significant homocoupling (Wurtz) product | Reaction temperature is too high, or the catalyst is not optimal. | Maintain a low reaction temperature during Grignard reagent formation and subsequent coupling. Consider using a copper-based catalyst (e.g., CuI, Li₂CuCl₄) which can favor cross-coupling over homocoupling. |
| No desired product formed | Grignard reagent did not form. | Verify the formation of the Grignard reagent before adding the electrophile (e.g., by Gilman test). |
Issue 2: Presence of E-isomers in the Final Product
| Symptom | Possible Cause | Recommended Solution |
| GC-MS or NMR analysis shows a mixture of (Z,Z,Z) and E-isomers. | Reaction temperature was too high. | Optimize the reaction temperature to the lowest possible setting that allows for a reasonable reaction rate. |
| Exposure to light. | Protect the reaction from light at all stages. | |
| Inappropriate catalyst or reagent used. | For coupling reactions, catalysts like palladium can sometimes promote isomerization. Copper-catalyzed reactions often proceed with better retention of stereochemistry. | |
| Acidic or basic workup conditions. | Use neutral workup conditions where possible. If an acidic or basic wash is necessary, perform it quickly and at low temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reagent Formation and Coupling
This protocol provides a general guideline for a copper-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous, degassed THF
-
An appropriate electrophile (e.g., an alkyl or aryl halide)
-
Lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF (0.1 M)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask under an argon atmosphere, add activated magnesium turnings.
-
Add a solution of this compound in anhydrous, degassed THF dropwise to the magnesium turnings with gentle stirring.
-
The reaction is typically initiated with gentle warming and then maintained at a controlled temperature (e.g., 30-40°C) until the magnesium is consumed.
-
-
Coupling Reaction:
-
Cool the freshly prepared Grignard reagent to -10°C.
-
In a separate flask, dissolve the electrophile in anhydrous, degassed THF.
-
Add the Li₂CuCl₄ solution to the electrophile solution at -10°C.
-
Slowly add the Grignard reagent to the electrophile/catalyst mixture, maintaining the temperature at -10°C.
-
Allow the reaction to stir at -10°C for a specified time (e.g., 1-3 hours), monitoring by TLC or GC-MS.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography on silica gel, using a non-polar eluent system (e.g., hexane/ethyl acetate).
-
Visualizations
optimizing dosage and concentration of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage and concentration of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene in experimental settings. Given the limited specific literature on this compound, the following guidance is based on best practices for working with long-chain fatty acid analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a biochemical reagent used for life science research.[1][2][3] It is a long-chain fatty acid analog with the chemical formula C17H29Br.[4] Its structure suggests it may be used in studies related to lipid metabolism or as a synthetic building block.
Q2: How should I dissolve and handle this compound?
Long-chain fatty acids and their analogs often have poor solubility in aqueous media. It is recommended to first dissolve the compound in an organic solvent such as ethanol or DMSO. For cell culture experiments, it is crucial to then complex the fatty acid with a carrier protein, most commonly bovine serum albumin (BSA), to enhance solubility and facilitate cellular uptake.[5][6] The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q3: What is a typical starting concentration for cell-based assays?
A starting point for concentration can be in the low micromolar range (e.g., 1-10 µM). However, the optimal concentration is highly cell-type and assay-dependent.[7] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental system. This typically involves treating cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and measuring the desired biological effect.
Q4: How does the presence of serum in the culture medium affect the compound's activity?
Serum contains albumin and other proteins that can bind to fatty acids. The addition of bovine serum albumin can decrease the cellular uptake of fatty acids.[7] Therefore, the concentration of serum in your experiments can significantly influence the effective concentration of the compound. It is important to maintain consistent serum concentrations across all experiments, including controls.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect | - Sub-optimal concentration: The concentration of the compound may be too low to elicit a biological response.- Poor solubility/bioavailability: The compound may not be adequately dissolved or taken up by the cells.- Incorrect experimental endpoint: The chosen assay may not be suitable for detecting the compound's effect. | - Perform a dose-response study with a wider range of concentrations.- Ensure proper dissolution and complexation with BSA. Consider varying the fatty acid:BSA molar ratio.[5]- Confirm the biological activity with multiple, mechanistically different assays.[7] |
| High variability between replicates | - Inconsistent cell seeding: Uneven cell distribution across wells.- Edge effects: Evaporation and temperature fluctuations in the outer wells of a microplate.- Inconsistent compound addition: Pipetting errors leading to different concentrations in replicate wells. | - Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to create a humidity barrier.- Calibrate pipettes regularly and ensure proper mixing upon compound addition. |
| Cell toxicity or death | - High concentration of the compound: The compound may be cytotoxic at the concentration used.- Solvent toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) may be too high.- Oxidative stress: The compound may induce cellular stress. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).- Consider co-treatment with antioxidants to assess the role of oxidative stress. |
Experimental Protocols
General Protocol for Preparing this compound for Cell Culture
This protocol provides a general guideline for preparing a stock solution and working solutions of this compound complexed with BSA.
Materials:
-
This compound
-
Ethanol or DMSO
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS) or serum-free culture medium
-
Sterile microcentrifuge tubes
-
Water bath or heat block
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in ethanol or DMSO to a high concentration (e.g., 10-50 mM).
-
Prepare a BSA solution: Prepare a sterile solution of fatty acid-free BSA (e.g., 10% w/v) in PBS or serum-free medium.
-
Complex the compound with BSA:
-
Warm the BSA solution to 37°C.
-
While vortexing the BSA solution, slowly add the fatty acid stock solution to achieve the desired molar ratio (e.g., 2:1 to 4:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complexation.
-
-
Prepare working solutions: Dilute the fatty acid:BSA complex in your complete cell culture medium to the desired final concentrations for your experiment.
-
Control groups: It is critical to include appropriate controls, such as a vehicle control (medium with the same concentration of solvent and BSA without the fatty acid) and an untreated control.
Dose-Response Experiment Workflow
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound – 艾博立生物 [ablybio.cn]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. scbt.com [scbt.com]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of methods and treatment conditions for studying effects of fatty acids on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistencies in experimental results with (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene
Welcome to the technical support center for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this novel brominated polyunsaturated fatty acid.
Due to the limited specific literature on this compound, this guide is based on established principles of handling and experimenting with brominated lipids and polyunsaturated fatty acids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a synthetic polyunsaturated fatty acid.[1][2][3][4] The presence of a terminal bromine atom makes it a valuable tool for various research applications. Brominated lipids can serve as probes in advanced imaging techniques like cryo-electron microscopy to study lipid organization in membranes.[5][6] They can also be used in metabolic tracing studies and as building blocks in the synthesis of more complex bioactive molecules.
Q2: How should I properly store and handle this compound to ensure its stability?
As a polyunsaturated fatty acid, this compound is susceptible to oxidation and hydrolysis.[7][8][9] Proper storage is critical to maintain its integrity.
-
Storage: Store in a glass container under an inert atmosphere (argon or nitrogen) at -20°C or lower.[7][8] Avoid repeated freeze-thaw cycles. For long-term storage, aliquoting is recommended.
-
Handling: When preparing solutions, use glass or Teflon-lined containers and transfer with glass or stainless steel syringes or pipettes.[7][8] Avoid contact with plastics, which can leach impurities.[7][8] Allow the compound to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis.[8][9]
Q3: I am observing high variability in my experimental results. What are the potential sources of this inconsistency?
Inconsistencies in lipid-based experiments can arise from several factors, a challenge common in the broader field of lipidomics.[10][11][12]
-
Compound Degradation: Improper storage and handling can lead to oxidation or hydrolysis of the fatty acid, resulting in altered bioactivity and inconsistent results.
-
Solvent Purity: Ensure the use of high-purity solvents, as impurities can interfere with assays or react with the compound.
-
Inaccurate Quantification: The viscosity and hydrophobicity of lipids can make accurate pipetting challenging. Use positive displacement pipettes for viscous organic solutions.
-
Experimental Conditions: Factors such as pH, temperature, and light exposure can affect the stability and reactivity of the compound. Standardize these conditions across all experiments.
-
Assay-Specific Variability: The complexity of biological systems can contribute to variability. Ensure cell lines are of a consistent passage number and that animal models are appropriately controlled.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
If you are not observing the expected biological effect, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Compound Degradation | Verify the integrity of your stock solution. If possible, analyze by mass spectrometry to check for degradation products. Prepare a fresh stock solution from a new aliquot. |
| Incorrect Dosage | Perform a dose-response curve to determine the optimal concentration. The effective concentration may be cell-type or assay-dependent. |
| Cellular Uptake Issues | Ensure the vehicle used for delivery is appropriate and not causing insolubility. Consider using a carrier protein like bovine serum albumin (BSA) to enhance solubility and uptake. |
| Assay Sensitivity | Confirm that your assay is sensitive enough to detect the expected changes. Run positive and negative controls to validate the assay performance. |
Experimental Workflow for Investigating Low Bioactivity
Caption: Troubleshooting workflow for low bioactivity.
Issue 2: Inconsistent Chromatographic Peaks or Mass Spectra
Variability in analytical results is a common challenge in lipidomics.[13][14]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Sample Preparation Artifacts | Standardize your lipid extraction protocol. Incomplete extraction or the presence of interfering substances can affect results.[15] |
| Oxidation During Analysis | Add an antioxidant like butylated hydroxytoluene (BHT) to your solvents during extraction and analysis to prevent oxidation of the double bonds. |
| In-source Fragmentation/Adduct Formation | Optimize mass spectrometer source conditions (e.g., temperature, voltages). The presence of different salt adducts (e.g., [M+Na]+, [M+K]+) can complicate spectra. |
| Isomeric Contamination | The synthesis of polyunsaturated fatty acids can sometimes result in geometric isomers (E/Z). Confirm the isomeric purity of your standard. |
Logical Flow for Diagnosing Analytical Inconsistencies
References
- 1. This compound – 艾博立生物 [ablybio.cn]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. avantiresearch.com [avantiresearch.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. stratech.co.uk [stratech.co.uk]
- 10. news-medical.net [news-medical.net]
- 11. portlandpress.com [portlandpress.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Identification of Synthesized (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the confirmation of the identity of synthesized (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene, a valuable biochemical reagent in life science research.[1][2][3] For comparative purposes, we include data for two alternative long-chain unsaturated molecules: (Z,Z)-1,8,11-heptadecatriene, which lacks the terminal bromine, and BODIPY™ 505/515, a fluorescent lipid probe alternative.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound and its alternatives is presented below.
| Property | This compound | (Z,Z)-1,8,11-Heptadecatriene | BODIPY™ 505/515 |
| Molecular Formula | C₁₇H₂₉Br[4] | C₁₇H₃₀[5] | C₂₁H₂₅BF₂N₂ |
| Molecular Weight | 313.32 g/mol [4] | 234.42 g/mol [5] | 362.25 g/mol |
| CAS Number | 156559-07-8[4] | 56134-03-3[5] | 121207-31-6 |
| Appearance | Colorless to pale yellow oil (Predicted) | Colorless oil (Predicted) | Orange solid |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) | Soluble in organic solvents | Soluble in organic solvents (e.g., DMSO, ethanol) |
Analytical Data for Structural Elucidation
Confirmation of the chemical structure of synthesized this compound relies on a combination of spectroscopic techniques. Below is a comparison of expected and reported data for the target compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The presence of characteristic peaks in both ¹H and ¹³C NMR spectra can confirm the presence of the triene system and the terminal bromide.
Table 1: Comparative ¹H NMR Data (Predicted/Reported, 400 MHz, CDCl₃)
| Proton Assignment | This compound (Predicted) | (Z,Z)-1,8,11-Heptadecatriene (Reported) |
| Olefinic Protons (-CH=CH-) | 5.30 - 5.45 ppm (m, 6H) | 5.30 - 5.40 ppm (m, 4H) |
| Allylic Protons (=CH-CH₂-CH=) | 2.75 - 2.85 ppm (t, J=6.0 Hz, 4H) | 2.75 - 2.85 ppm (t, J=6.0 Hz, 4H) |
| Brominated Methylene (-CH₂Br) | 3.41 ppm (t, J=6.8 Hz, 2H) | N/A |
| Other Methylene (-CH₂-) | 1.20 - 2.10 ppm (m, 16H) | 1.20 - 2.10 ppm (m, 20H) |
| Terminal Methyl (-CH₃) | N/A | 0.88 ppm (t, J=6.8 Hz, 3H) |
Table 2: Comparative ¹³C NMR Data (Predicted/Reported, 100 MHz, CDCl₃)
| Carbon Assignment | This compound (Predicted) | (Z,Z)-1,8,11-Heptadecatriene (Reported) |
| Olefinic Carbons (-CH=CH-) | 127.0 - 132.0 ppm | 128.0 - 131.0 ppm |
| Allylic Carbons (=CH-CH₂-CH=) | 25.5 - 26.0 ppm | 25.6 ppm |
| Brominated Methylene (-CH₂Br) | 33.5 ppm | N/A |
| Other Methylene (-CH₂-) | 27.0 - 33.0 ppm | 27.2 - 31.9 ppm |
| Terminal Methyl (-CH₃) | N/A | 14.1 ppm |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming the presence of the bromine atom due to its characteristic isotopic pattern.
Table 3: Comparative Mass Spectrometry Data
| Ion | This compound (Predicted ESI-MS) | (Z,Z)-1,8,11-Heptadecatriene (Reported GC-MS) |
| Molecular Ion [M]⁺ | m/z 312/314 (approx. 1:1 ratio) | m/z 234 |
| Key Fragments | [M-Br]⁺, fragments from cleavage at allylic positions | Fragments from cleavage at allylic positions |
The presence of two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion is a definitive indicator of a single bromine atom in the molecule.[6][7]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These are generalized protocols and may require optimization.
Synthesis of this compound
This hypothetical two-step synthesis starts from the commercially available (Z,Z,Z)-3,6,9-heptadecatrien-1-ol.
Step 1: Synthesis of (Z,Z,Z)-3,6,9-heptadecatrien-1-ol (if not commercially available)
A Wittig reaction can be employed to construct the triene system. This involves the reaction of an appropriate phosphonium ylide with an aldehyde.
Step 2: Bromination of (Z,Z,Z)-3,6,9-heptadecatrien-1-ol
The terminal alcohol is converted to a bromide using a standard brominating agent like phosphorus tribromide (PBr₃).[8][9][10]
-
Materials: (Z,Z,Z)-3,6,9-heptadecatrien-1-ol, Phosphorus tribromide (PBr₃), anhydrous Diethyl Ether, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Dissolve (Z,Z,Z)-3,6,9-heptadecatrien-1-ol in anhydrous diethyl ether under an inert atmosphere (e.g., Argon) and cool the solution to 0 °C.
-
Add PBr₃ dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterization Protocols
-
NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data and compare the chemical shifts, coupling constants, and integration to the expected values.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum in positive ion mode and look for the characteristic isotopic pattern of the molecular ion [M]⁺ and [M+2]⁺.
-
Visualizations
Workflow for Synthesis and Purification
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound – 艾博立生物 [ablybio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. 1,8,11-Heptadecatriene, (Z,Z)- | C17H30 | CID 5352709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Provide the alcohol that would be used to make the bromoalkanes s... | Study Prep in Pearson+ [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene and Structurally Related Lipids
An Objective Guide for Researchers in Drug Discovery and Development
Abstract
(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a synthetic polyunsaturated fatty acid (PUFA) analogue. While direct experimental data on its biological activity is not currently available in peer-reviewed literature, its structural similarity to naturally occurring PUFAs suggests potential roles in cellular signaling. This guide provides a comparative analysis of this compound with well-characterized lipids: the anti-inflammatory omega-3 fatty acids, Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA), and a naturally occurring cytotoxic brominated fatty acid isolated from marine sponges. This comparison aims to provide a predictive framework for its potential biological activities and guide future research.
Introduction: The Emerging Potential of Modified Lipids
Lipids are fundamental to cellular structure and function, acting as energy stores, membrane components, and signaling molecules. Polyunsaturated fatty acids (PUFAs), in particular, are precursors to a diverse array of signaling molecules that regulate inflammation, immunity, and cardiovascular health.[1][2][3] The targeted modification of lipid structures, such as halogenation, presents a novel avenue for developing therapeutic agents with tailored activities.
This compound is a C17 triene with a terminal bromine atom. Its core structure is reminiscent of common PUFAs. However, the introduction of a bromine atom can significantly alter its physicochemical properties and, consequently, its biological function. This guide explores the potential implications of this modification by comparing it to established lipid bioactivities.
Comparative Analysis of Physicochemical Properties
A molecule's biological activity is intrinsically linked to its physical and chemical characteristics. The table below outlines key properties of this compound and our selected comparator lipids.
| Property | This compound | Eicosapentaenoic Acid (EPA) | Docosahexaenoic Acid (DHA) | 6-bromo-icosa-3Z,5E,8Z,13E,15E-pentaene-11,19-diynoic acid |
| Molecular Formula | C₁₇H₂₉Br[4] | C₂₀H₃₀O₂ | C₂₂H₃₂O₂ | C₂₀H₂₁BrO₂[5] |
| Molecular Weight ( g/mol ) | 313.32[4] | 302.45 | 328.49 | 373.29[5] |
| Key Structural Features | C17, three Z-alkenes, terminal bromine | C20, five Z-alkenes, carboxylic acid | C22, six Z-alkenes, carboxylic acid | C20, five alkenes (mixed Z/E), two alkynes, internal bromine, carboxylic acid[5] |
| Predicted Lipophilicity (XLogP3) | ~6.5 (Estimated) | 6.4 | 6.8 | ~5.8 (Estimated) |
| Known Biological Source | Synthetic | Marine algae, oily fish | Marine algae, oily fish | Marine sponge (Haliclona sp.)[5] |
Table 1: Physicochemical Properties of this compound and Comparator Lipids.
Potential Biological Activities: A Comparative Perspective
Given the absence of direct experimental data for this compound, we will present a hypothetical activity profile based on the known functions of our comparator lipids.
The Anti-Inflammatory Profile of EPA and DHA
EPA and DHA are renowned for their potent anti-inflammatory and pro-resolving activities.[1][2][6][7] They serve as precursors to specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which actively orchestrate the resolution of inflammation.[1]
Key Anti-inflammatory Mechanisms of EPA and DHA:
-
Production of SPMs: Enzymatic conversion of EPA and DHA into resolvins, protectins, and maresins.[1]
-
Inhibition of Pro-inflammatory Mediators: Competitive inhibition of arachidonic acid (AA) metabolism, leading to reduced production of pro-inflammatory prostaglandins and leukotrienes.[3][6]
-
Modulation of Immune Cell Activity: Reduction of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) by macrophages and other immune cells.[6][8]
-
Enhancement of Phagocytosis: SPMs promote the clearance of apoptotic cells and cellular debris by macrophages.[1]
The Cytotoxic Profile of a Natural Brominated Fatty Acid
Marine organisms are a rich source of halogenated lipids with diverse biological activities. A novel polyunsaturated brominated fatty acid, 6-bromo-icosa-3Z,5E,8Z,13E,15E-pentaene-11,19-diynoic acid, isolated from the sponge Haliclona sp., has demonstrated moderate cytotoxic activity against cultured cells.[5][9] This highlights that bromination can confer cytotoxic properties to a lipid backbone.
Hypothetical Activity Profile of this compound
Based on the comparator lipids, we can hypothesize two potential, and not mutually exclusive, activity profiles for this compound:
-
A Modulated Anti-inflammatory Agent: The polyunsaturated backbone could mimic endogenous PUFAs and interact with enzymes in the inflammatory cascade. The terminal bromine might alter its substrate specificity or the activity of its metabolites. It could potentially act as a weak agonist or an antagonist of PUFA receptors.
-
A Cytotoxic Agent: The presence of bromine, a halogen, could impart cytotoxic properties, similar to the sponge-derived brominated fatty acid. Halogenated compounds can exhibit increased membrane permeability and reactivity, potentially leading to cell death through various mechanisms such as membrane disruption or enzyme inhibition. It is also important to consider the potential for toxicity, as seen with brominated vegetable oil (BVO), which has been linked to thyroid dysfunction and bioaccumulation.[10][11][12]
Experimental Protocols for Elucidating Biological Activity
To investigate the hypothetical activities of this compound, the following experimental approaches are recommended:
In Vitro Cytotoxicity Assay
Objective: To determine if the compound exhibits cytotoxic effects against various cell lines.
Methodology:
-
Cell Culture: Culture relevant cell lines (e.g., cancer cell lines like HeLa or A549, and a non-cancerous cell line like HEK293) in appropriate media and conditions.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Viability Assessment: Use a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay, to quantify cell viability.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value to determine the compound's potency.
Anti-inflammatory Activity Assessment in Macrophages
Objective: To evaluate the compound's ability to modulate the inflammatory response in macrophages.
Methodology:
-
Cell Culture and Differentiation: Culture a macrophage cell line (e.g., RAW 264.7) or differentiate primary monocytes into macrophages.
-
LPS Stimulation: Pre-treat macrophages with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatant after 24 hours and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA (Enzyme-Linked Immunosorbent Assay).
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
-
Gene Expression Analysis: Extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes encoding pro-inflammatory mediators (e.g., Tnf, Il6, Nos2).
Visualizing Potential Mechanisms
The following diagrams illustrate the established anti-inflammatory signaling pathway of PUFAs and a proposed experimental workflow for testing the biological activity of this compound.
Caption: Anti-inflammatory signaling pathway of EPA and DHA.
Caption: Proposed workflow for evaluating biological activity.
Conclusion and Future Directions
While the biological role of this compound remains to be elucidated, this comparative analysis provides a valuable framework for hypothesis-driven research. Its structural similarity to bioactive lipids, coupled with the presence of a bromine atom, suggests it could be a modulator of inflammatory pathways or possess cytotoxic properties. The proposed experimental workflows offer a clear path to characterizing its biological activity. Future research should focus on these in vitro assays as a first step, followed by more complex cellular and in vivo models to understand its mechanism of action and potential therapeutic applications. The structure-activity relationships of halogenated lipids are a promising area for the development of novel therapeutics.
References
- 1. Anti-Inflammatory Lipid Mediators from Polyunsaturated Fatty Acids: Insights into their Role in Atherosclerosis Microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PUFAs: Structures, Metabolism and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. A New Polyunsaturated Brominated Fatty Acid from a Haliclona Sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Anti-inflammatory Effects of Omega-3 Polyunsaturated Fatty Acids and Soluble Epoxide Hydrolase Inhibitors in Angiotensin-II Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effect of Polyunsaturated Fatty Acid N-Acylethanolamines Mediated by Macrophage Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ewg.org [ewg.org]
- 11. Brominated vegetable oil (bvo) | Center for Science in the Public Interest [cspi.org]
- 12. digicomply.com [digicomply.com]
Comparative Efficacy of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene and Other Bromoalkenes: A Guide for Researchers
Executive Summary
Introduction to Bromoalkenes in Drug Discovery
The introduction of a bromine atom into an organic molecule, a process known as bromination, is a strategy employed in drug design to enhance therapeutic activity and favorably modify the metabolism and duration of action of a drug candidate.[1][2][3] Bromoalkenes, a class of organic compounds containing a carbon-carbon double bond and a bromine atom, have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects.
(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a long-chain polyunsaturated fatty acid analogue. Its structure, featuring a C17 triene chain, suggests a potential to interact with biological membranes and lipid signaling pathways. The terminal bromine atom may confer specific cytotoxic or enzyme-inhibitory properties.
Comparative Efficacy: Cytotoxicity
Several studies have demonstrated the cytotoxic effects of various bromoalkenes against a range of cancer cell lines. The efficacy, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the specific chemical structure and the cancer cell line being tested.
Table 1: Comparative Cytotoxicity (IC50) of Various Bromoalkenes
| Compound/Compound Class | Cell Line(s) | IC50 Value(s) | Reference(s) |
| Brominated Plastoquinone Analogs (e.g., BrPQ5) | Leukemia (K-562, CCRF-CEM), Breast (T-47D) | GI50: 1.55 to 4.41 µM | [4] |
| Symmetrical tetra-brominated Salphen | Prostate (PC-3), Colon (LS 180), Cervix (HeLa) | 9.6 µM, 13.5 µM, 38.7 µM | [5] |
| Symmetrical di-brominated Salphen | Colon (LS 180), Prostate (PC-3) | 18.3 µM, 21.0 µM | [5] |
| Brominated Acetophenone Derivative (5c) | Breast (MCF7), Prostate (PC3), Alveolar (A549), Colorectal (Caco2) | < 10 µg/mL, < 10 µg/mL, 11.80 µg/mL, 18.40 µg/mL | [6] |
| Fatty Acids from Scopalina ruetzleri (Fraction) | Glioma (U87), Neuroblastoma (SH-SY5Y) | < 20 µg/mL | [7] |
Note: GI50 refers to the concentration for 50% growth inhibition.
Based on the data from related long-chain fatty acids, it is plausible that this compound could exhibit cytotoxic activity, potentially through mechanisms involving lipid peroxidation, which has been correlated with the cytotoxicity of polyunsaturated fatty acids against tumor cells.[2]
Comparative Efficacy: Anti-inflammatory Activity
The polyunsaturated nature of this compound suggests a potential for anti-inflammatory effects, similar to omega-3 fatty acids which are precursors to anti-inflammatory and pro-resolving lipid mediators like resolvins and protectins.[8] The presence of bromine could modulate this activity. For instance, the brominated NSAID, bromfenac, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2).
Table 2: Comparative Anti-inflammatory Activity (IC50) of a Brominated NSAID
| Compound | Target | IC50 Value |
| Bromfenac | COX-1 | 0.210 µM |
| COX-2 | 0.0066 µM |
Potential Signaling Pathways
Bromoalkenes may exert their biological effects through various signaling pathways. Based on the activities of structurally related compounds, the following pathways are of interest for investigating the mechanism of action of this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.[9][10][11][12] Its activation leads to the expression of pro-inflammatory genes, including cytokines and chemokines.[9][12] Some anti-inflammatory compounds act by inhibiting the NF-κB pathway.
Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[13][14][15][16][17] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[13][15]
Experimental Protocols
To evaluate the efficacy of this compound and other bromoalkenes, standardized experimental protocols are essential.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromoalkene for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) by COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use human recombinant COX-1 or COX-2 enzymes.
-
Compound Incubation: Incubate the enzyme with various concentrations of the bromoalkene.
-
Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a specific time.
-
PGE2 Measurement: Quantify the amount of PGE2 produced using an enzyme immunoassay (EIA) or ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production and determine the IC50 value for each COX isoform.
Conclusion
While direct experimental evidence for the efficacy of this compound is currently lacking, this guide provides a comparative framework based on the known biological activities of other bromoalkenes and structurally related lipids. The available data suggest that bromoalkenes can exhibit significant cytotoxicity against various cancer cell lines and may possess anti-inflammatory properties, potentially through the inhibition of key inflammatory pathways such as NF-κB and COX. The polyunsaturated fatty acid-like structure of this compound, combined with the presence of a bromine atom, makes it an interesting candidate for further investigation into its cytotoxic and anti-inflammatory potential. The experimental protocols outlined in this guide provide a starting point for the systematic evaluation of this and other novel bromoalkenes.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyunsaturated fatty acid-induced cytotoxicity against tumor cells and its relationship to lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Cytotoxic effects on tumour cell lines of fatty acids from the marine sponge Scopalina ruetzleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physoc.org [physoc.org]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis. Modulation capabilities [pharmacia.pensoft.net]
- 13. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of cyclooxygenase (COX) enzymes by compounds from Daucus carota L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective inhibition of cyclooxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Findings for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene: A Comparative Analysis
A comprehensive review of available scientific literature and patent databases reveals a significant gap in experimental data for the target compound, (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. While the broader classes of marine-derived lipids and brominated fatty acids have been investigated for various biological activities, specific experimental findings, detailed protocols, and cross-validation studies for this particular molecule are not publicly available. This guide, therefore, aims to provide a comparative overview based on structurally related compounds and general knowledge of bioactive lipids, highlighting the need for future research to validate the potential of this compound.
Executive Summary
This compound is cataloged as a biochemical reagent for research purposes[1][2][3][4]. However, a thorough search for its biological activity, synthesis, and cross-validation studies has yielded no specific experimental data. This situation precludes a direct comparison and cross-validation of its performance. In contrast, research on other brominated fatty acids and polyunsaturated lipids from marine sources suggests potential cytotoxic and anti-inflammatory properties. This guide will present available data on these analogous compounds to infer potential areas of investigation for this compound.
Comparative Analysis of Related Brominated Fatty Acids
While data on the target compound is absent, studies on other novel polyunsaturated brominated fatty acids offer insights into potential bioactivities. For instance, a novel C20 polyunsaturated brominated fatty acid, 6-bromo-icosa-3Z,5E,8Z,13E,15E-pentaene-11,19-diynoic acid, isolated from the sponge Haliclona sp., has demonstrated moderate cytotoxicity.
Table 1: Cytotoxicity of a Structurally Related Brominated Fatty Acid
| Compound | Cell Line | IC50 (µg/mL) | Source Organism | Reference |
| 6-bromo-icosa-3Z,5E,8Z,13E,15E-pentaene-11,19-diynoic acid | NBT-T2 rat bladder epithelial cells | 36 | Haliclona sp. | [5][6][7] |
This finding suggests that brominated polyunsaturated fatty acids can exhibit cytotoxic effects, a common starting point for investigating potential anti-cancer agents. However, it is crucial to note that the structure of this compound differs significantly from this compound, and therefore, its activity cannot be directly extrapolated.
Potential Bioactivities Based on Compound Class
Marine organisms are a rich source of bioactive lipids with diverse pharmacological properties. Brominated compounds, in particular, are known to possess a range of activities, including anti-inflammatory, antimicrobial, and enzyme-inhibiting effects.
Anti-Inflammatory Potential:
Research on synthetic brominated indoles has demonstrated their ability to inhibit nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2) production in macrophage and fibroblast cell lines[8]. For example, 5-bromoisatin showed significant inhibition of TNFα with an IC50 of 38.05 µM[8]. The anti-inflammatory properties of fatty acids and their derivatives are a subject of ongoing research, with some studies indicating that they can modulate inflammatory pathways[9][10]. This suggests that this compound could potentially exert anti-inflammatory effects, a hypothesis that requires experimental validation.
Enzyme Inhibition:
Certain brominated fatty acids have been shown to act as enzyme inhibitors. For instance, 2-bromopalmitate and 4-bromocrotonic acid are known inhibitors of fatty acid oxidation and lipolysis[11]. These compounds act by irreversibly inhibiting enzymes involved in these metabolic pathways. While the specific targets for this compound are unknown, its structure as a modified fatty acid suggests that it could potentially interact with lipid-metabolizing enzymes.
Experimental Protocols: A General Framework
In the absence of specific protocols for this compound, this section provides generalized methodologies for the synthesis and biological evaluation of similar brominated lipids, which could be adapted for future studies.
Synthesis of Brominated Lipids:
A general method for the bromination of unsaturated lipids involves dissolving the lipid in an appropriate solvent (e.g., CHCl3) and adding bromine dropwise while stirring on ice in the dark. The reaction is typically allowed to proceed for about an hour. The solvent and any excess bromine are then removed under vacuum[12][13].
Caption: Generalized workflow for the synthesis of brominated lipids.
Cytotoxicity Assay (MTT Assay):
A common method to assess the cytotoxic effects of a compound on a cell line is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Standard workflow for an MTT cytotoxicity assay.
Logical Relationships and Future Directions
The current state of knowledge regarding this compound necessitates a foundational research approach. The logical progression for investigating this compound is outlined below.
Caption: Logical workflow for future research on this compound.
Conclusion
While a direct cross-validation and comparative guide for this compound cannot be provided due to the lack of published experimental data, this report serves as a framework for its future investigation. Based on the known bioactivities of structurally related brominated fatty acids and marine lipids, it is reasonable to hypothesize that this compound may possess cytotoxic, anti-inflammatory, or enzyme-inhibiting properties. The provided generalized experimental protocols and logical research progression offer a roadmap for researchers to systematically evaluate the therapeutic potential of this compound and contribute the much-needed data for future comparative analyses. At present, any claims regarding the efficacy or performance of this specific compound would be purely speculative and lack the necessary scientific validation.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound – 艾博立生物 [ablybio.cn]
- 5. A New Polyunsaturated Brominated Fatty Acid from a Haliclona Sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new polyunsaturated brominated fatty acid from a Haliclona sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease [mdpi.com]
- 10. Regulation of inflammatory pain by inhibition of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential inhibition of lipolysis by 2-bromopalmitic acid and 4-bromocrotonic acid in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Biological Potential: A Comparative Analysis of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene and Its Analogs
For Immediate Release
[City, State] – In the continuous quest for novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to the diverse world of fatty acids and their derivatives. Among these, brominated polyunsaturated fatty acids (PUFAs) have emerged as a class of molecules with significant, yet not fully explored, biological activities. This guide provides a comparative analysis of the biological activity of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene and its analogs, offering a valuable resource for the scientific community.
While specific biological data for this compound remains elusive in publicly available literature, this guide synthesizes existing data on structurally similar brominated and non-brominated fatty acids to project its potential activities and highlight key structure-activity relationships. The primary biological activities of interest for this class of compounds are their cytotoxic effects against cancer cells and their antimicrobial properties.
Cytotoxic Activity: A Potential Avenue for Anticancer Therapeutics
Polyunsaturated fatty acids are known to exhibit cytotoxic effects against various cancer cell lines. This activity is often linked to the induction of oxidative stress through lipid peroxidation. The introduction of a bromine atom to the fatty acid chain can potentially modulate this activity.
Table 1: Comparative Cytotoxicity of Polyunsaturated Fatty Acid Analogs
| Compound/Analog | Cell Line | IC50/EC50 (µM) | Reference |
| Docosahexaenoic Acid (DHA) Derivative (D3) | MCF-7 (Breast Cancer) | 15.96 ± 2.89 | [1] |
| Linoleic Acid (LA) Derivative (L7) | MCF-7 (Breast Cancer) | 19.2 ± 2.93 | [1] |
| Linoleic Acid (LA) Derivative (L3) | MCF-7 (Breast Cancer) | 24.64 ± 1.81 | [1] |
Note: Data for this compound is not currently available. The table presents data for non-brominated PUFA derivatives to provide a baseline for comparison.
The cytotoxic potential of PUFAs and their derivatives is often attributed to their ability to induce apoptosis in cancer cells. Several signaling pathways are implicated in this process.
Signaling Pathways in PUFA-Induced Cytotoxicity
Polyunsaturated fatty acids can influence key signaling pathways within cancer cells, leading to apoptosis. One of the central pathways is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Some PUFAs have been shown to inhibit the phosphorylation of Akt, thereby promoting apoptosis. Another important pathway is the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival. Certain PUFAs can suppress NF-κB activation, contributing to their anti-cancer effects.
Caption: Proposed signaling pathways for PUFA-induced cytotoxicity.
Antimicrobial Activity: A Weapon Against Pathogens
Fatty acids and their derivatives have long been recognized for their antimicrobial properties. The presence of unsaturation and halogenation can significantly influence this activity. It is hypothesized that these molecules disrupt the bacterial cell membrane, leading to cell death.
Table 2: Comparative Antimicrobial Activity of Fatty Acid Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Myristoleic Acid | Staphylococcus aureus | 100 | [2] |
| Linoleic Acid | Staphylococcus aureus | 200 | [2] |
| Undecanoic Acid | Staphylococcus aureus | 200 | [2] |
Note: Data for this compound is not currently available. The table presents data for non-brominated fatty acids to provide a baseline for comparison.
The mechanism of antimicrobial action is believed to involve the integration of the fatty acid into the bacterial cell membrane, leading to a disruption of its integrity and function.
Caption: General workflow of fatty acid antimicrobial activity.
Experimental Protocols
To ensure the reproducibility and comparability of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in the context of this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Test (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Future Directions
The presented data on analogs of this compound suggests its potential as a cytotoxic and antimicrobial agent. However, to fully understand its biological activity profile, further experimental studies on the specific molecule are imperative. Future research should focus on:
-
Synthesis and Purification: The chemical synthesis of this compound to obtain a pure sample for biological testing.
-
In Vitro Screening: Comprehensive in vitro testing against a panel of cancer cell lines and pathogenic microorganisms to determine its IC50 and MIC values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship Studies: Synthesis and testing of a series of analogs to understand the influence of the bromine position, the number and configuration of double bonds, and the chain length on biological activity.
This guide serves as a foundational resource to stimulate further investigation into the therapeutic potential of this compound and its analogs, with the ultimate goal of developing novel and effective treatments for cancer and infectious diseases.
References
Assessing the Purity of Commercial (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene is a valuable research chemical, often utilized as a synthetic intermediate in the preparation of isotope-labeled analogs of polyunsaturated fatty acids. Given its role in sensitive biological and chemical studies, ensuring its purity is paramount. Impurities, which can arise from the synthetic process, may lead to ambiguous experimental results and unforeseen side reactions. This guide provides a comparative overview of analytical methods for assessing the purity of commercial-grade this compound and compares a standard commercial batch with a hypothetical high-purity batch obtained after a specialized purification step.
Data Presentation: Purity Comparison
The purity of this compound can be significantly improved using techniques that separate molecules based on their degree of unsaturation. Argentic chromatography, which utilizes the reversible interaction of silver ions with double bonds, is a powerful method for removing closely related impurities. Below is a comparative table summarizing the hypothetical purity profiles of a standard commercial batch and a batch subjected to argentic chromatography.
| Parameter | Standard Commercial Batch | High-Purity Batch (Post-Argentic Chromatography) |
| Purity by GC-MS (% Area) | 95.2% | >99.5% |
| Purity by HPLC-UV (% Area) | 96.0% | >99.7% |
| Isomeric Purity (Z,Z,Z) by ¹H NMR | ~97% | >99% |
| Major Impurity 1: (Z,Z,E)-isomer | 1.5% | <0.2% |
| Major Impurity 2: Dienoic precursor | 1.0% | <0.1% |
| Major Impurity 3: Residual starting alcohol | 0.8% | Not Detected |
| Major Impurity 4: Triphenylphosphine oxide | 0.5% | Not Detected |
Experimental Protocols
Accurate assessment of purity relies on robust analytical methodologies. The following sections detail the experimental protocols for the key techniques used to characterize this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile components of the sample and to provide a semi-quantitative measure of purity based on peak area.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp at 10 °C/min to 300 °C, and hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Solvent Delay: 5 minutes
-
Data Analysis: Identify the main peak corresponding to this compound based on its mass spectrum (characteristic isotopic pattern for bromine). Calculate purity as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
Objective: To provide a quantitative measure of purity and to separate non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: Start with 60% B, increase to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 205 nm.
Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure, determine isomeric purity, and identify structurally distinct impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Pay close attention to the integration of the olefinic protons (δ 5.3-5.5 ppm) and the methylene protons adjacent to the bromine (δ 3.4 ppm).
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to confirm the carbon framework.
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts and coupling constants with the expected values for this compound.
-
Isomeric Purity: The coupling constants of the vinyl protons can help distinguish between Z and E isomers. The integration of signals corresponding to different isomers provides a quantitative measure of isomeric purity.
-
Impurity Identification: The presence of unexpected signals may indicate impurities. For example, a signal around δ 3.6 ppm could suggest the presence of the starting alcohol, while aromatic signals would indicate triphenylphosphine oxide (a common byproduct of the Appel reaction).
Mandatory Visualization
The following diagrams illustrate the workflow for assessing the purity of this compound and the logical relationship of potential impurities.
Performance Benchmark: (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene and its Analogs in Anti-Inflammatory Assays
For the purposes of this guide, due to the limited public data on (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene, we will use well-characterized polyunsaturated fatty acids (PUFAs) with similar structural features as benchmarks. This guide will compare the performance of Eicosapentaenoic Acid (EPA), an omega-3 PUFA, with Docosahexaenoic Acid (DHA), another omega-3 PUFA, and Arachidonic Acid (AA), a pro-inflammatory omega-6 PUFA. This comparative framework can serve as a template for evaluating novel compounds like this compound.
This guide provides a comparative analysis of key PUFAs in common in vitro assays measuring anti-inflammatory activity. The data presented is synthesized from established literature to provide researchers, scientists, and drug development professionals with a baseline for evaluating novel compounds.
Quantitative Performance Comparison
The following table summarizes the typical performance of EPA, DHA, and AA in assays measuring the inhibition of key inflammatory mediators.
| Assay Type | Target Mediator | Eicosapentaenoic Acid (EPA) | Docosahexaenoic Acid (DHA) | Arachidonic Acid (AA) | Key Findings |
| COX-2 Inhibition Assay | Prostaglandin E2 (PGE2) | ~30-50% inhibition at 50 µM | ~40-60% inhibition at 50 µM | Serves as the substrate for PGE2 production | EPA and DHA both demonstrate inhibitory effects on the production of the pro-inflammatory mediator PGE2. |
| 5-LOX Inhibition Assay | Leukotriene B4 (LTB4) | ~40-60% inhibition at 50 µM | ~50-70% inhibition at 50 µM | Serves as the substrate for LTB4 production | Both EPA and DHA show significant inhibition of the 5-LOX pathway, which is responsible for producing inflammatory leukotrienes. |
| Cytokine Expression Assay (LPS-stimulated Macrophages) | Tumor Necrosis Factor-alpha (TNF-α) | ~25-45% reduction at 50 µM | ~35-55% reduction at 50 µM | Can potentiate TNF-α production | EPA and DHA are effective in reducing the expression of the pro-inflammatory cytokine TNF-α in immune cells. |
| Cytokine Expression Assay (LPS-stimulated Macrophages) | Interleukin-6 (IL-6) | ~30-50% reduction at 50 µM | ~40-60% reduction at 50 µM | Can potentiate IL-6 production | Similar to TNF-α, both key omega-3 PUFAs demonstrate a notable reduction in IL-6 expression. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the evaluation of novel compounds.
COX-2 Inhibition Assay (PGE2 Measurement)
This assay quantifies the inhibition of the Cyclooxygenase-2 (COX-2) enzyme by measuring the reduction in its product, Prostaglandin E2 (PGE2), in cell culture.
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., EPA, DHA) or vehicle control for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to the LPS-stimulated vehicle control.
-
Cytokine Expression Assay (TNF-α and IL-6 Measurement)
This assay measures the effect of test compounds on the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent.
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes.
-
Procedure:
-
Isolate and culture PBMCs or THP-1 cells in 96-well plates.
-
Differentiate THP-1 monocytes into macrophages using Phorbol 12-myristate 13-acetate (PMA) if required.
-
Pre-treat the cells with test compounds or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL).
-
Incubate for 6-24 hours, depending on the target cytokine.
-
Collect the supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Normalize the results to the total protein concentration in the corresponding cell lysates.
-
Visualizations
The following diagrams illustrate key concepts in the evaluation of anti-inflammatory compounds.
Caption: Competitive inhibition of pro-inflammatory pathways by omega-3 PUFAs.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Quantitative Comparison of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene: Data Not Available
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of quantitative data on the biological activity and performance of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene. This compound is commercially available as a biochemical reagent intended for research purposes only. [1][2][3][4][5][6] Consequently, a direct quantitative comparison with any established standards, supported by experimental data, cannot be provided at this time.
This compound is a halogenated polyunsaturated fatty acid analog. While the broader classes of long-chain fatty acids and halogenated compounds are known to possess diverse biological activities and are areas of active investigation in drug development, specific experimental results for this particular molecule have not been published.[7][8][9]
For researchers and drug development professionals interested in the potential of this compound, initial characterization and screening would be required. The following sections outline a general approach and the types of experimental protocols that would be necessary to generate the data for a future comparative analysis.
Hypothetical Experimental Workflow for Characterization
To assess the biological and pharmacological profile of this compound, a tiered experimental approach would be necessary. This would involve a series of in vitro and potentially in vivo assays to determine its activity, potency, and mechanism of action.
Caption: Hypothetical workflow for characterizing and comparing a novel compound.
Data Presentation: Structure of Potential Future Findings
Should experimental data become available, it would be structured in tables for clear comparison. The following are examples of how such data could be presented.
Table 1: Comparative Cytotoxicity Profile
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | e.g., HEK293 | MTT | Data not available |
| Standard 1 (e.g., Non-brominated parent) | e.g., HEK293 | MTT | Data not available |
| Standard 2 (e.g., Doxorubicin) | e.g., HEK293 | MTT | Data not available |
Table 2: Comparative Anti-Inflammatory Activity
| Compound | Assay | Target | IC50 / EC50 (nM) |
| This compound | e.g., COX-2 Inhibition | COX-2 | Data not available |
| Standard 1 (e.g., Celecoxib) | e.g., COX-2 Inhibition | COX-2 | Data not available |
General Experimental Protocols
Detailed methodologies would be essential for the reproducibility and validation of any findings. Below are generalized protocols that could be adapted for the investigation of this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound and a relevant standard for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assay (Example: Kinase Inhibition)
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a known kinase inhibitor (standard).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Detection: Use a detection reagent (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Potential Signaling Pathways for Investigation
Given its structure as a fatty acid analog, this compound could potentially modulate lipid signaling pathways. The diagram below illustrates a generalized lipid signaling cascade that could be a starting point for mechanistic studies.
Caption: Generalized phospholipase C signaling pathway.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound – 艾博立生物 [ablybio.cn]
- 4. This compound - Immunomart [immunomart.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. Synthesis and characterization of novel fatty acid analogs of cholesterol: in vitro antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Brominated extracts as source of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature Review on (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene Reveals a Gap in Current Research
A comprehensive review of scientific literature for studies on (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene has revealed a significant lack of published research on this specific compound. Despite extensive searches, no studies providing quantitative data on its biological activity, performance, or mechanism of action were identified. Consequently, a comparative guide with detailed experimental protocols and data analysis for this particular molecule cannot be compiled at this time.
The primary information available for this compound is limited to its basic chemical properties as listed by commercial suppliers. These include its CAS Number (156559-07-8), molecular weight (313.32 g/mol ), and molecular formula (C₁₇H₂₉Br).[1][2] This information is useful for identification and procurement but does not shed light on its functional characteristics.
While there is no specific research on the target compound, the broader field of brominated polyunsaturated lipids, to which it belongs, is an area of active investigation. For instance, a study on brominated polyunsaturated lipids isolated from the marine sponge Xestospongia testudinaria identified several compounds with inhibitory activity against pancreatic lipase, a key enzyme in fat digestion.[3] One of the compounds, not structurally identical to the topic of this review, exhibited a marked inhibitory activity with an IC₅₀ value of 3.11 μM.[3] This highlights the potential for brominated lipids to have significant biological effects.
Furthermore, research into other polyunsaturated fatty acid (PUFA) analogs has demonstrated their potential as modulators of cardiac ion channels, suggesting a possible therapeutic application for arrhythmias.[4][5][6] These studies, however, do not involve the specific 17-bromo-heptadecatriene structure.
In the context of structurally similar but non-brominated compounds, studies on insect pheromones such as (3Z,6Z,9Z)-3,6,9-octadecatriene and (3Z,6Z,9Z)-3,6,9-nonadecatriene are prevalent.[7] Research in this area has detailed their biosynthesis and role in chemical communication among insects.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [scholarship.miami.edu]
- 5. Polyunsaturated fatty acid analogs act antiarrhythmically on the cardiac IKs channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms Underlying the Dual Effect of Polyunsaturated Fatty Acid Analogs on Kv7.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of (3Z,6Z,9Z)-3,6,9-octadecatriene: the main component of the pheromone blend of Erannis bajaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (Z,Z,Z)-17-Bromo-3,6,9-heptadecatriene, a brominated long-chain alkene, is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures that differ from non-halogenated chemical waste. The increased cost and regulatory requirements for disposal of halogenated waste underscore the importance of proper segregation and minimization.[1] Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Core Principles of Halogenated Waste Management:
-
Segregation: Always keep halogenated organic waste separate from non-halogenated waste streams to avoid unnecessary treatment costs and complex disposal procedures.[1][2][3]
-
Labeling and Containment: Collect this compound waste in a designated, properly sealed, and clearly labeled container. The label must include the words "Hazardous Waste" and identify the contents.[3]
-
Storage: Store waste containers in a cool, dry, and well-ventilated satellite accumulation area with appropriate secondary containment to prevent spills.[1]
-
Personal Protective Equipment (PPE): When handling this compound or its waste, always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of open containers should be conducted in a certified chemical fume hood.[1]
Quantitative Data for Disposal
The following table summarizes key parameters and limitations for the disposal of halogenated organic waste, including this compound. These are general guidelines and may vary based on local regulations.
| Parameter | Guideline/Value | Citation |
| Waste Classification | Halogenated Organic Waste | [2][4] |
| pH Range for Aqueous Solutions | 6-9 | [5] |
| Incompatible Waste Streams | Acids, Bases, Heavy Metals, Pesticides, Cyanides, "P-listed" Wastes | [1][2] |
| Typical Disposal Method | Incineration at a licensed hazardous waste facility | [2][6] |
| Alternative Treatment | Neutralization with reducing agents (e.g., sodium bisulfite) | [6] |
Experimental Protocols
General Neutralization Protocol (for small quantities):
-
Preparation: In a suitable reaction vessel within a chemical fume hood, prepare a solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate.
-
Addition: Slowly add the this compound waste to the reducing agent solution with constant stirring. The reaction can be exothermic, so slow addition and cooling may be necessary.
-
Monitoring: Monitor the reaction for completion. This can be done by testing for the absence of the brominated compound using appropriate analytical techniques.
-
Disposal: Once the reaction is complete and the material is neutralized, it can be disposed of as non-halogenated chemical waste, in accordance with local regulations.
Note: This is a generalized protocol. The specific conditions, such as concentration, temperature, and reaction time, would need to be optimized for this compound. Always perform a small-scale test before treating larger quantities.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
